GYKI 52466 hydrochloride
Description
Properties
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSCPARMVJNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434691 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192065-56-8 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of GYKI 52466 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GYKI 52466, a 2,3-benzodiazepine derivative, represents a class of selective, non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 provides a distinct mechanism for dampening excitatory neurotransmission by targeting the primary glutamate-gated ion channels responsible for fast synaptic transmission in the central nervous system. This document provides an in-depth examination of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action: Allosteric Antagonism
GYKI 52466 exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism .[1][2] This means it does not bind to the same site as the endogenous agonist, glutamate (B1630785) (the orthosteric site). Instead, it binds to a distinct, novel recognition site on the AMPA receptor complex.[1][2] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.
The key characteristics of this antagonism are:
-
Non-Competitive Nature : The inhibition by GYKI 52466 cannot be overcome by increasing the concentration of the agonist (e.g., glutamate or AMPA), a hallmark of non-competitive antagonism.[1]
-
Voltage Independence : The blocking action is not dependent on the membrane potential of the neuron.[1]
-
Use-Independence : The degree of block does not change with the frequency of receptor activation.[1]
-
Selectivity : GYKI 52466 is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) and GABA-A receptors, making it a precise tool for studying and modulating ionotropic glutamate receptor function.[1][3][4]
This allosteric mechanism offers a potential therapeutic advantage over competitive antagonists, as its efficacy is maintained even in conditions of excessive glutamate release, such as during ischemia or epileptic seizures.[1]
Quantitative Pharmacological Data
The potency and kinetics of GYKI 52466 have been characterized primarily through electrophysiological studies on cultured rat hippocampal neurons. The following tables summarize the key quantitative data.
| Parameter | Agonist | Value | Reference(s) |
| IC₅₀ (Inhibitory Concentration, 50%) | AMPA | 10-20 µM | [3][4] |
| 11 µM | [1][5] | ||
| Kainate | 7.5 µM | [1][5] | |
| NMDA | > 50 µM | [3][4] | |
| Binding Rate (k_on) | Kainate | 1.6 x 10⁵ M⁻¹s⁻¹ | [1] |
| Unbinding Rate (k_off) | Kainate | 3.2 s⁻¹ | [1] |
Table 1: Inhibitory Potency and Kinetics of GYKI 52466.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
The following diagram illustrates the non-competitive antagonism of the AMPA receptor by GYKI 52466.
Caption: Allosteric antagonism of the AMPA receptor by GYKI 52466.
Experimental Workflow
This diagram outlines a typical workflow for determining the IC₅₀ value of GYKI 52466 using whole-cell patch-clamp electrophysiology.
Caption: Workflow for IC₅₀ determination via patch-clamp electrophysiology.
Experimental Protocols
The characterization of GYKI 52466's mechanism relies heavily on whole-cell patch-clamp electrophysiology. Below is a representative protocol for assessing its inhibitory effects on AMPA receptor-mediated currents in cultured neurons.
Objective:
To determine the concentration-dependent inhibition of AMPA-evoked currents by GYKI 52466 and calculate its IC₅₀ value.
I. Cell Preparation
-
Neuronal Culture : Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat brains and plated on poly-L-lysine-coated glass coverslips.
-
Culture Medium : Neurons are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO₂.
-
Experimental Use : Neurons are typically used for recording after 7-14 days in vitro, allowing for the development of mature synaptic connections and receptor expression.
II. Solutions and Reagents
-
External (Bath) Solution (in mM) : 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin (B1677862) for GABA-A, D-AP5 for NMDA) are often included.
-
Internal (Pipette) Solution (in mM) : 140 CsCl (or K-gluconate), 10 HEPES, 10 BAPTA (or 1.1 EGTA), 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to ~7.25 with CsOH (or KOH). Cesium is used to block potassium channels and improve the voltage clamp quality.
-
Agonist/Antagonist Solutions : A stock solution of AMPA is prepared and diluted in the external solution to a working concentration (e.g., 100 µM). GYKI 52466 hydrochloride is dissolved to create a high-concentration stock and then serially diluted in the external solution to achieve the desired final concentrations for the dose-response curve.
III. Electrophysiological Recording
-
Setup : A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch Pipette : A glass micropipette with a resistance of 3-5 MΩ (when filled with internal solution) is positioned over a target neuron.
-
Giga-seal Formation : Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration : The membrane patch is ruptured with a brief pulse of stronger suction, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp : The neuron is held at a membrane potential of -70 mV to record inward currents.
-
Data Acquisition : Currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored on a computer for analysis.
IV. Experimental Procedure for IC₅₀ Determination
-
Baseline Response : A stable baseline current is established. The AMPA solution is rapidly applied to the neuron for a short duration (e.g., 100-500 ms) using a fast perfusion system to evoke a control inward current. This is repeated several times to ensure a stable response.
-
Antagonist Application : The perfusion is switched to an external solution containing the first concentration of GYKI 52466. The cell is allowed to incubate for 1-2 minutes to ensure equilibration.
-
Inhibited Response : While still in the presence of GYKI 52466, the AMPA solution is co-applied, and the resulting inhibited current is recorded.
-
Washout : The chamber is perfused with the control external solution to wash out the antagonist.
-
Concentration Series : Steps 2-4 are repeated for a range of increasing GYKI 52466 concentrations (e.g., 1 µM to 100 µM).
V. Data Analysis
-
Measurement : The peak amplitude of the inward current is measured for the control response and for each concentration of GYKI 52466.
-
Normalization : The inhibited responses are expressed as a percentage of the control response.
-
Curve Fitting : The normalized data are plotted against the logarithm of the GYKI 52466 concentration to generate a dose-response curve. The data are then fitted with a logistic function (e.g., the Hill equation) to calculate the IC₅₀ value, which is the concentration of GYKI 52466 that produces 50% inhibition of the maximal AMPA-evoked current.[4]
References
- 1. Whole-cell patch-clamp analysis of voltage-dependent calcium conductances in cultured embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. docs.axolbio.com [docs.axolbio.com]
GYKI 52466 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] This 2,3-benzodiazepine compound is distinguished from classical 1,4-benzodiazepines by its lack of activity at GABA-A receptors.[2][3] Its unique mechanism of action has made it a valuable tool in neuroscience research, particularly in studies of epilepsy, neuroprotection, and skeletal muscle relaxation.[1] This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant data for researchers in drug development and neuroscience.
Chemical and Physical Properties
This compound is a yellow solid with good solubility in water and DMSO.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3]benzodiazepin-5-yl)-benzenamine hydrochloride | [1] |
| Molecular Formula | C₁₇H₁₅N₃O₂.HCl | [1] |
| Molecular Weight | 329.79 g/mol (hydrochloride) / 366.24 g/mol (dihydrochloride) | [1] |
| CAS Number | 102771-26-6 | [1] |
| Purity | >98% | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in water (10mM) and DMSO (25mM with heating or up to 50mM) | [1] |
| Storage | Store at room temperature (desiccate) or -20°C for long-term storage of solutions. | [1] |
Pharmacological Profile
GYKI 52466 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with glutamate (B1630785) for the agonist binding site.[1][4] Instead, it binds to an allosteric site on the receptor complex, thereby inhibiting ion flow.[4][5] This mechanism allows it to be effective even in the presence of high concentrations of glutamate.[4]
Receptor Selectivity and Potency
GYKI 52466 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and NMDA receptors.[1] The table below summarizes its inhibitory concentrations (IC₅₀) for various receptors.
| Receptor Target | IC₅₀ Value (µM) | Reference |
| AMPA Receptor | 10-20 | [1] |
| Kainate Receptor | ~450 | [1] |
| NMDA Receptor | >50 | [1] |
In Vitro and In Vivo Activity
-
Anticonvulsant Properties: GYKI 52466 has demonstrated potent anticonvulsant effects in various animal models. It has been shown to be effective against sound-induced seizures in DBA/2 mice and in maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure models.[6][7]
-
Neuroprotective Effects: As an AMPA receptor antagonist, GYKI 52466 has shown potential as a neuroprotective agent.[1][8] However, its efficacy in vivo as a neuroprotectant against excitotoxicity has been reported as limited in some studies.[8]
-
Skeletal Muscle Relaxant: The compound also exhibits skeletal muscle relaxant properties.[1][3]
-
Pharmacokinetics: In vivo, the effects of GYKI 52466 have been observed to last for 60 to 90 minutes following intraperitoneal injection, with plasma concentrations peaking within 15 minutes.[1]
Mechanism of Action: AMPA Receptor Antagonism
GYKI 52466 exerts its effects by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. The following diagram illustrates the signaling pathway.
Mechanism of GYKI 52466 action at the glutamatergic synapse.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This protocol is based on methodologies used to characterize the effects of GYKI 52466 on cultured neurons.[4]
Objective: To measure the effect of GYKI 52466 on AMPA, kainate, and NMDA-induced currents in cultured hippocampal neurons.
Methodology:
-
Cell Culture: Prepare primary cultures of hippocampal neurons from embryonic rats.
-
Recording Setup: Use a patch-clamp amplifier for whole-cell voltage-clamp recordings. Maintain neurons in an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.3. The patch pipette solution should contain (in mM): 140 CsF, 10 EGTA, and 10 HEPES, pH adjusted to 7.3.
-
Agonist Application: Apply agonists (AMPA, kainate, or NMDA) using a rapid perfusion system.
-
GYKI 52466 Application: Co-apply GYKI 52466 with the agonist to determine its inhibitory effect.
-
Data Analysis: Measure the peak and steady-state currents in the presence and absence of GYKI 52466 to calculate the IC₅₀ value.
Workflow for in vitro electrophysiological assessment of GYKI 52466.
In Vivo Anticonvulsant Activity: Amygdala Kindling Model
This protocol is based on studies investigating the anticonvulsant effects of GYKI 52466.[9]
Objective: To assess the effect of GYKI 52466 on the development and expression of kindled seizures.
Methodology:
-
Animal Model: Use adult male Wistar rats.
-
Electrode Implantation: Surgically implant a bipolar electrode into the amygdala.
-
Kindling Procedure: Apply a daily electrical stimulation to the amygdala to induce kindling. Monitor and score the behavioral seizures.
-
Drug Administration: For testing effects on fully kindled seizures, administer GYKI 52466 (e.g., 10 mg/kg, i.p.) 5-30 minutes prior to electrical stimulation.[9]
-
Data Collection: Record the after-discharge duration from the EEG and the behavioral seizure score.
-
Data Analysis: Compare the seizure parameters in animals treated with GYKI 52466 to vehicle-treated controls.
Conclusion
This compound is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its distinct pharmacological profile makes it an indispensable tool for investigating the role of AMPA receptors in various physiological and pathological processes. This guide provides essential technical information to aid researchers in designing and conducting experiments with this valuable compound.
References
- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI 52466: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GYKI 52466, a pivotal tool in neuroscience research. As a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, GYKI 52466 has been instrumental in elucidating the physiological and pathological roles of glutamatergic neurotransmission. This document details its mechanism of action, pharmacological properties, and the experimental protocols utilized in its characterization.
Core Concepts: Mechanism of Action
GYKI 52466 is a 2,3-benzodiazepine derivative that uniquely modulates AMPA receptor function.[1][2][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, GYKI 52466 acts non-competitively, binding to an allosteric site on the AMPA receptor complex.[1][4] This interaction does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby reducing ion flow.[5] This non-competitive mechanism offers a distinct advantage in conditions of excessive glutamate release, as its antagonist action is not surmounted by high concentrations of the agonist.[1]
The binding site for GYKI 52466 is located within the transmembrane domain of the AMPA receptor, a region distinct from the agonist-binding domain. This allosteric site is often referred to as the "GYKI site".[4] Its action is voltage-independent and does not show use-dependence.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GYKI 52466, providing a comparative overview of its potency and selectivity across different experimental paradigms.
Table 1: In Vitro Potency of GYKI 52466
| Parameter | Agonist | Preparation | Value | Reference |
| IC50 | AMPA | Cultured rat hippocampal neurons | 11 µM | [1] |
| IC50 | Kainate | Cultured rat hippocampal neurons | 7.5 µM | [1] |
| IC50 | AMPA | Cultured mouse cortical neurons | ~7.5 µM | [1] |
| IC50 | NMDA | Cultured rat hippocampal neurons | >50 µM | [6][7] |
| Binding Rate (kon) | Kainate | Cultured rat hippocampal neurons | 1.6 x 105 M-1s-1 | [1] |
| Unbinding Rate (koff) | Kainate | Cultured rat hippocampal neurons | 3.2 s-1 | [1] |
Table 2: In Vivo Efficacy of GYKI 52466
| Seizure Model | Species | Route of Administration | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | Not specified, but protective | [2] |
| Pentylenetetrazol-induced seizures | Mouse | i.p. | Not specified, but protective | [2] |
| Kainate-induced seizures | Mouse | i.p. | Protective at 50 mg/kg | [8] |
| AMPA-induced seizures | Mouse | i.p. | Protective | [2] |
| Sound-induced seizures (DBA/2 mice) | Mouse | i.p. | Protective at 1.76-13.2 mg/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GYKI 52466.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effect of GYKI 52466 on AMPA receptor-mediated currents in cultured neurons.
Objective: To determine the IC50 of GYKI 52466 for the inhibition of AMPA- and kainate-evoked currents.
Cell Preparation:
-
Prepare primary cultures of hippocampal or cortical neurons from embryonic or early postnatal rodents.
-
Plate neurons on poly-L-lysine coated coverslips and maintain in a suitable culture medium for 10-14 days.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Agonist Solutions: Prepare stock solutions of AMPA and kainate in water. Dilute to final concentrations (e.g., 100 µM) in the external solution on the day of the experiment.
-
GYKI 52466 Solution: Prepare a stock solution of GYKI 52466 in DMSO and dilute to various concentrations in the external solution.
Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the membrane potential at -60 mV.
-
Apply the agonist (AMPA or kainate) for a short duration (e.g., 1-2 seconds) using a rapid application system to evoke an inward current.
-
After obtaining a stable baseline response, co-apply the agonist with increasing concentrations of GYKI 52466.
-
Wash out the drug and agonist between applications to allow for recovery.
-
Record the peak and steady-state current amplitudes for each concentration.
Data Analysis:
-
Measure the peak inward current in response to the agonist in the absence and presence of different concentrations of GYKI 52466.
-
Normalize the current amplitude in the presence of GYKI 52466 to the control response.
-
Plot the normalized response against the logarithm of the GYKI 52466 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of GYKI 52466 to the AMPA receptor.
Objective: To determine the Ki (inhibition constant) of GYKI 52466 for a specific AMPA receptor radioligand.
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) from adult rodents in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable AMPA receptor radioligand (e.g., [3H]AMPA), and varying concentrations of unlabeled GYKI 52466.
-
To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of a known AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of GYKI 52466.
-
Plot the percentage of specific binding against the logarithm of the GYKI 52466 concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Kainate-Induced Seizure Model
This model is used to assess the anticonvulsant efficacy of GYKI 52466 in vivo.
Objective: To determine the protective effect of GYKI 52466 against seizures induced by kainic acid.
Animals: Adult male mice (e.g., C57BL/6).
Procedure:
-
Administer GYKI 52466 or vehicle (e.g., saline or a solubilizing agent) via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of kainic acid (e.g., 20-30 mg/kg, i.p.).
-
Observe the animals for a set period (e.g., 2 hours) and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the number and duration of seizures.
Data Analysis:
-
Compare the seizure scores, latency to seizures, and seizure frequency between the vehicle-treated and GYKI 52466-treated groups.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test for seizure scores, t-test or ANOVA for latency and frequency) to determine the significance of the anticonvulsant effect.
-
A dose-response curve can be generated to determine the ED50 of GYKI 52466.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This initial depolarization is critical for fast excitatory neurotransmission and for relieving the Mg2+ block of NMDA receptors. Downstream signaling cascades are then initiated, influencing synaptic plasticity, gene expression, and cell survival. GYKI 52466, by blocking AMPA receptor function, effectively dampens these downstream events.
Caption: AMPA Receptor Signaling Cascade and the Point of Inhibition by GYKI 52466.
Experimental Workflow: Characterizing a Novel AMPA Receptor Antagonist
The following diagram illustrates a typical workflow for the preclinical characterization of a novel compound, such as GYKI 52466, as a non-competitive AMPA receptor antagonist.
Caption: A generalized workflow for the preclinical characterization of a novel AMPA receptor antagonist.
Conclusion
GYKI 52466 remains a cornerstone pharmacological tool for investigating the multifaceted roles of AMPA receptors in the central nervous system. Its non-competitive mechanism of action provides a unique advantage for studying conditions associated with glutamate excitotoxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of glutamatergic neurotransmission and associated neurological disorders. The continued study of compounds like GYKI 52466 will undoubtedly lead to a deeper understanding of synaptic function and pave the way for novel therapeutic strategies.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to GYKI 52466 Hydrochloride
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a pivotal tool in neuroscience research.
Chemical Identity and Structure
GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike classical 1,4-benzodiazepines, GYKI 52466 does not modulate GABA-A receptors.[2]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-(8-Methyl-9H-[1][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline;hydrochloride | [3][5] |
| Synonyms | 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | [6][7] |
| CAS Number | 102771-26-6 (free base), 192065-56-8 (hydrochloride) | [1][2] |
| Molecular Formula | C₁₇H₁₅N₃O₂ · HCl | [1][7] |
| Molecular Weight | 329.79 g/mol | [1] |
| InChI Key | RUBSCPARMVJNKX-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical Form | Solid, yellow | [3][7] |
| Purity | >98% | [1][4] |
| Solubility | Water: 10 mM or >10 mg/mLDMSO: 25 mM (with heating) or 50 mM | [1][3][4][6] |
| Storage | Store at room temperature (desiccate) or -20°C for long-term storage of solutions. | [1][4] |
| Stability | Stable at ambient temperature for shipping. Solutions should be prepared fresh or stored at -20°C for up to one month. | [1] |
Pharmacological Profile
This compound is a highly selective non-competitive antagonist of AMPA receptors, with a lower affinity for kainate receptors and inactivity at NMDA receptors.[1][4][8] Its non-competitive mechanism of action involves binding to an allosteric site on the AMPA receptor complex, making its antagonistic effect independent of the glutamate (B1630785) concentration.[8][9] This property is particularly advantageous in pathological conditions associated with excessive glutamate release.[8]
Table 3: Receptor Binding and Potency
| Receptor/Assay | IC₅₀ Value | Reference |
| AMPA Receptor | 7.5 - 20 µM | [1][4][8][10] |
| Kainate Receptor | ~450 µM | [1][4] |
| NMDA Receptor | >50 µM (inactive) | [1][4] |
Pharmacological Actions:
-
Anticonvulsant: Demonstrates potent anticonvulsant effects against seizures in various animal models.[10][11]
-
Neuroprotective: Exhibits neuroprotective properties in models of glutamate-induced neurotoxicity.[1]
-
Skeletal Muscle Relaxant: Acts as a skeletal muscle relaxant.[1][2]
-
Anxiolytic: Shows anxiolytic effects in vivo.[3]
Mechanism of Action and Signaling Pathways
GYKI 52466 allosterically inhibits AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to a site distinct from the glutamate binding site, GYKI 52466 prevents the ion channel from opening, thereby reducing the influx of Na⁺ and Ca²⁺ ions into the neuron. This leads to a reduction in neuronal excitability.
Mechanism of action of GYKI 52466 at the glutamatergic synapse.
Experimental Protocols
A key experiment for characterizing GYKI 52466 is whole-cell voltage-clamp recording from cultured neurons to assess its effect on AMPA- and kainate-induced currents.
Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is based on the methodology described in the foundational study by Donevan and Rogawski (1993).[8]
-
Cell Culture:
-
Primary hippocampal neurons are cultured from embryonic rats.
-
Cells are plated on poly-L-lysine coated glass coverslips and maintained in a suitable growth medium.
-
Recordings are typically performed on neurons cultured for 7-14 days.
-
-
Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber mounted on an inverted microscope.
-
The chamber is continuously perfused with an external recording solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Whole-cell recordings are established from visually identified pyramidal neurons.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Agonists (AMPA or kainate) are applied to the neuron using a rapid drug application system.
-
GYKI 52466 is pre-applied or co-applied with the agonist to determine its inhibitory effect.
-
A range of GYKI 52466 concentrations are tested to generate a dose-response curve and calculate the IC₅₀ value.
-
-
Data Analysis:
-
The peak amplitude of the inward current induced by the agonist is measured in the absence and presence of GYKI 52466.
-
The percentage inhibition is calculated for each concentration of GYKI 52466.
-
The data is fitted to a logistic equation to determine the IC₅₀.
-
Workflow for characterizing GYKI 52466 using whole-cell voltage-clamp.
In Vivo Studies
In vivo studies have demonstrated the anticonvulsant and muscle relaxant effects of GYKI 52466. For instance, intraperitoneal injection of GYKI 52466 provides potent protection against sound-induced seizures in DBA/2 mice.[11] Maximal anticonvulsant protection is observed within 5-15 minutes of administration.[10][11]
Table 4: In Vivo Efficacy
| Animal Model | Effect | Dosage | Reference |
| DBA/2 Mice | Protection against sound-induced seizures | 1.76-13.2 mg/kg (i.p.) | [11] |
| Rats | Depression of reflex bladder contractions | 0.5-8 mg/kg (i.v.) | [12] |
| Rats | Reversal of anti-cataleptic effects of CGP 37849 | 4.8 mg/kg (i.p.) | [13] |
Conclusion
This compound is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its unique mechanism of action and pharmacological profile make it an invaluable research tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. The detailed information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience.
References
- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. GYKI 52466, Selective non-competitive AMPA antagonist (CAS 192065-56-8) | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | C17H16ClN3O2 | CID 10042240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GYKI 52466 solid 192065-56-8 [sigmaaldrich.com]
- 7. GYKI 52466 solid 192065-56-8 [sigmaaldrich.com]
- 8. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The AMPA receptor antagonist GYKI 52466 reverses the anti-cataleptic effects of the competitive NMDA receptor antagonist CGP 37849 - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI 52466: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike classical benzodiazepines that modulate GABA-A receptors, GYKI 52466 targets ionotropic glutamate (B1630785) receptors, specifically showing a strong preference for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][3] This distinct selectivity makes it an invaluable pharmacological tool for isolating and studying AMPA receptor-mediated processes, distinguishing them from those mediated by kainate receptors.[4][5][6] This document provides a comprehensive overview of the quantitative data defining this selectivity, details the experimental protocols used for its characterization, and visualizes the underlying molecular and experimental frameworks.
Mechanism of Action
GYKI 52466 exerts its inhibitory effect through a non-competitive mechanism.[1][7] It does not compete with the endogenous agonist, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the AMPA receptor complex.[1][4] This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization. The block is voltage-independent and does not exhibit use-dependence.[1]
Quantitative Selectivity Data
The selectivity of GYKI 52466 is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the receptor's response to an agonist. A lower IC₅₀ value indicates higher potency. Data from multiple electrophysiological studies consistently demonstrate that GYKI 52466 is significantly more potent at AMPA receptors than at kainate receptors.
| Receptor Target | Agonist Used | IC₅₀ Value (µM) | Selectivity (Fold difference vs. AMPA) | Source |
| AMPA | AMPA or Kainate | 9.8 - 11 | - | [1][5] |
| AMPA | 10 - 20 | - | [3][7] | |
| Kainate | Kainate | ~450 | ~41-46 fold higher | [3][5][7] |
| Kainate | 7.5 | ~0.7 fold lower* | [1][8] | |
| NMDA | NMDA | > 50 | > 5 fold higher | [3][7] |
*Note: One early study reported a high potency for kainate-induced currents (IC₅₀ of 7.5 µM) in cultured rat hippocampal neurons.[1][8] However, it is now understood that kainate can also activate AMPA receptors.[5] Later studies, specifically designed to isolate kainate receptor-mediated responses, established the IC₅₀ at approximately 450 µM, confirming the high selectivity of GYKI 52466 for AMPA receptors.[5]
Experimental Protocols
The characterization of GYKI 52466's selectivity relies primarily on electrophysiological techniques, which directly measure the ion flow through receptor channels in response to agonists and antagonists.
Whole-Cell Voltage-Clamp Electrophysiology
This is the gold-standard technique for quantifying the potency of ion channel modulators. It allows for the precise measurement of ionic currents across the cell membrane of a single neuron while controlling the membrane voltage.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from rat hippocampus) are cultured, or acute brain slices are prepared.[1][9]
-
Patching: A glass micropipette filled with a conductive solution is sealed onto the surface of a neuron. The cell membrane within the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) by injecting a compensatory current. This allows for the direct measurement of current flowing through opened ion channels.
-
Agonist Application: An AMPA or kainate receptor agonist (e.g., AMPA, kainate, or glutamate) is rapidly applied to the neuron to evoke an inward current.
-
Antagonist Application: The experiment is repeated, but this time GYKI 52466 is co-applied at various concentrations with the agonist.
-
Data Analysis: The reduction in the peak or steady-state current amplitude in the presence of GYKI 52466 is measured. A dose-response curve is generated by plotting the percent inhibition against the concentration of GYKI 52466, from which the IC₅₀ value is calculated.
Radioligand Binding Assays
While electrophysiology is more common for non-competitive antagonists like GYKI 52466, radioligand binding assays can also be employed to study how it might allosterically affect agonist or competitive antagonist binding.
General Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate cell membranes.[10]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound that binds to the receptor and is tagged with a radioactive isotope).
-
Competition: Unlabeled GYKI 52466 is added to the incubation mixture at various concentrations to compete with the radioligand for its binding site or to allosterically inhibit its binding.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[10]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of GYKI 52466 that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This can be converted to an inhibition constant (Ki).
Conclusion
The collective evidence from electrophysiological studies robustly demonstrates that GYKI 52466 is a potent and highly selective non-competitive antagonist of AMPA receptors. With an IC₅₀ for AMPA receptors in the low micromolar range (10-20 µM) and a significantly weaker effect on kainate receptors (~450 µM), it exhibits an approximately 40-fold selectivity.[3][5][7] This pharmacological profile makes GYKI 52466 an essential tool for neuroscientists, enabling the functional isolation of AMPA receptor-mediated synaptic transmission and its distinction from currents mediated by kainate receptors. Its use has been pivotal in unmasking the subtle but important roles of kainate receptors in synaptic function.[5][6]
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
GYKI 52466: A 2,3-Benzodiazepine with a Non-Classical Profile as a Non-Competitive AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GYKI 52466 is a compound of significant interest in neuroscience research, primarily due to its unique pharmacological profile. Structurally classified as a 2,3-benzodiazepine, it diverges functionally from the classical 1,4-benzodiazepines. While the latter are renowned for their modulatory effects on GABAA receptors, GYKI 52466 primarily acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory synaptic transmission. This technical guide provides a comprehensive overview of GYKI 52466, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.
Pharmacological Profile of GYKI 52466
GYKI 52466 is a potent and selective antagonist of ionotropic glutamate (B1630785) receptors, with a pronounced preference for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors. Its non-competitive mechanism of action means it does not directly compete with glutamate for the agonist binding site, but rather binds to an allosteric site on the receptor-channel complex, thereby inhibiting ion flow.[1][2] This mode of antagonism makes its effects less dependent on the concentration of the endogenous agonist, glutamate.
In Vitro Pharmacology
The in vitro activity of GYKI 52466 has been extensively characterized using electrophysiological techniques, such as whole-cell voltage-clamp recordings in cultured neurons. These studies have provided quantitative measures of its potency at different glutamate receptor subtypes.
| Receptor Subtype | Agonist | IC50 (μM) | Reference |
| AMPA | AMPA | 10-20 | [2][3] |
| AMPA | Kainate | 11 | [1] |
| Kainate | Kainate | ~450 | [2] |
| NMDA | NMDA | >>50 | [2] |
| GABAA | GABA | Inactive | [1] |
In Vivo Pharmacology
In vivo studies have demonstrated the anticonvulsant and muscle relaxant properties of GYKI 52466 in various animal models. Its efficacy in these models is attributed to its ability to dampen excessive excitatory neurotransmission mediated by AMPA receptors.
| Animal Model | Test | ED50 (mg/kg, i.p.) | Reference |
| Mice | Maximal Electroshock Seizure (MES) | 10-20 | [1] |
| Mice | Pentylenetetrazol (PTZ) Seizure | >20 | [1] |
| DBA/2 Mice | Sound-induced Clonic Seizures | 20.1 (μmol/kg) |
Mechanism of Action: Allosteric Modulation of AMPA Receptors
GYKI 52466 exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism. This means it binds to a site on the receptor complex that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, which in turn prevents the ion channel from opening, even when glutamate is bound. This leads to a reduction in the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby decreasing neuronal excitability.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is crucial for characterizing the effects of GYKI 52466 on ion channel function with high temporal and voltage resolution.
Objective: To measure the inhibitory effect of GYKI 52466 on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) are prepared and maintained in appropriate media.
-
Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier.
-
Agonist Application: A known concentration of an AMPA receptor agonist (e.g., AMPA or kainate) is applied to the neuron to evoke an inward current.
-
GYKI 52466 Application: GYKI 52466 is co-applied with the agonist at varying concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by GYKI 52466 and to calculate the IC50 value.
Maximal Electroshock Seizure (MES) Test
This is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Objective: To assess the ability of GYKI 52466 to prevent seizures induced by electrical stimulation.
Methodology:
-
Animal Preparation: Adult male mice are used for the experiment.
-
Drug Administration: GYKI 52466 is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Stimulation: After a predetermined pretreatment time (e.g., 30 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined.
Rotarod Test
This test is used to assess motor coordination and balance, and to identify potential motor-impairing side effects of a drug.
Objective: To evaluate the effect of GYKI 52466 on motor performance.
Methodology:
-
Apparatus: A rotating rod apparatus is used.
-
Training: Animals are trained to stay on the rotating rod for a set period.
-
Drug Administration: GYKI 52466 is administered at various doses.
-
Testing: At a specified time after drug administration, the animals are placed on the rod, which is then set to rotate at a constant or accelerating speed.
-
Measurement: The latency to fall from the rod is recorded.
-
Data Analysis: The mean latency to fall for each treatment group is compared to the control group to determine if the drug causes motor impairment.
Distinction from Classical Benzodiazepines
The key distinction between GYKI 52466 and classical 1,4-benzodiazepines like diazepam lies in their molecular targets and mechanisms of action.
| Feature | GYKI 52466 (2,3-Benzodiazepine) | Classical Benzodiazepines (1,4-Benzodiazepines) |
| Primary Target | AMPA Receptor | GABAA Receptor |
| Mechanism | Non-competitive antagonist | Positive allosteric modulator |
| Effect on Channel | Inhibits ion flow | Enhances GABA-mediated Cl- influx |
| Overall Effect | Reduces excitatory neurotransmission | Enhances inhibitory neurotransmission |
While both classes of compounds can exhibit anticonvulsant and muscle relaxant properties, their underlying mechanisms are fundamentally different. Studies have shown that the anticonvulsant effects of GYKI 52466 are not blocked by flumazenil (B1672878), a classical benzodiazepine (B76468) receptor antagonist, further confirming its distinct mechanism of action.[1]
Conclusion
References
- 1. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]
The Genesis of a Novel Neurotropic Agent: A Technical History of GYKI 52466 Hydrochloride
Budapest, Hungary - In the late 1980s, a team of scientists at the Institute for Drug Research embarked on a journey that would lead to the discovery of a novel class of neuroactive compounds. This endeavor culminated in the synthesis and characterization of GYKI 52466, a 2,3-benzodiazepine that would become a pivotal tool in neuroscience research and a lead compound in the development of non-competitive AMPA receptor antagonists. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established GYKI 52466 as a significant molecule in the study of excitatory neurotransmission.
Discovery and Early Development
GYKI 52466, chemically known as 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, emerged from a research program in Hungary focused on developing novel central nervous system-active compounds. Unlike the classical 1,4-benzodiazepines which primarily act on GABA-A receptors, the research team, including István Tarnawa, investigated the then-unexplored 2,3-benzodiazepine scaffold. Their initial electrophysiological studies in the late 1980s revealed that GYKI 52466 possessed potent muscle relaxant and anticonvulsant properties, yet surprisingly, it did not potentiate GABA-A receptor-mediated inhibition[1]. This distinction pointed towards a novel mechanism of action, setting the stage for more detailed investigations.
Subsequent research in the early 1990s elucidated that the pharmacological effects of GYKI 52466 were mediated through its interaction with ionotropic glutamate (B1630785) receptors, specifically as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[2]. This discovery was a significant breakthrough, as it introduced a new class of compounds that could modulate excitatory neurotransmission through a distinct allosteric site on the AMPA receptor complex.
Physicochemical Properties and In Vitro Activity
GYKI 52466 hydrochloride is an orally active and blood-brain barrier-permeable compound.[3] Its primary mechanism of action is the selective, non-competitive antagonism of AMPA and kainate receptors. The following table summarizes its in vitro activity from key electrophysiological studies.
| Parameter | Receptor | Value | Reference |
| IC50 | AMPA | 7.5 - 11 µM | [2][3] |
| IC50 | Kainate | ~11 µM | [3] |
| IC50 | NMDA | > 50 µM |
Preclinical Pharmacology
The unique mechanism of action of GYKI 52466 translated into a distinct preclinical pharmacological profile, characterized by anticonvulsant, neuroprotective, and anxiolytic-like effects.
Anticonvulsant Activity
GYKI 52466 demonstrated broad-spectrum anticonvulsant activity in various animal models. The table below presents a summary of its efficacy in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.
| Animal Model | Route of Administration | ED50 | Reference |
| Mouse (MES) | Intravenous (i.v.) | 4.6 mg/kg | [4] |
| Mouse (MES) | Intraperitoneal (i.p.) | 10 - 20 mg/kg | [5] |
Anxiolytic-like Activity
In preclinical models of anxiety, GYKI 52466 exhibited anxiolytic-like properties. The elevated plus-maze (EPM) is a standard behavioral assay used to assess anxiety, where an increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Animal Model | Route of Administration | Minimal Effective Dose (MED) | Reference |
| Rat (EPM) | Intraperitoneal (i.p.) | Not specified |
Experimental Protocols
The characterization of GYKI 52466 relied on several key experimental methodologies. Below are detailed descriptions of the core protocols used in its preclinical evaluation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique was crucial in determining the mechanism of action and potency of GYKI 52466 at various glutamate receptor subtypes.
Objective: To measure the effect of GYKI 52466 on ionic currents elicited by the application of AMPA, kainate, and NMDA in cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.
-
Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) by the patch-clamp amplifier.
-
Agonist Application: Glutamate receptor agonists (AMPA, kainate, NMDA) are applied to the neuron via a rapid perfusion system.
-
Drug Application: GYKI 52466 is co-applied with the agonists at varying concentrations to determine its effect on the agonist-evoked currents.
-
Data Analysis: The peak amplitude of the inward currents is measured and plotted against the concentration of GYKI 52466 to calculate the IC50 value.
Maximal Electroshock (MES) Seizure Test
This in vivo assay was used to assess the anticonvulsant efficacy of GYKI 52466.
Objective: To determine the dose of GYKI 52466 that protects 50% of animals (ED50) from tonic hindlimb extension induced by a maximal electrical stimulus.
Methodology:
-
Animals: Male mice are used for the assay.
-
Drug Administration: GYKI 52466 is administered via the desired route (e.g., intraperitoneally or intravenously) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the presumed time of peak drug effect.
-
Electrical Stimulation: A corneal electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 is then calculated using probit analysis.
Elevated Plus-Maze (EPM) Test
This behavioral test was employed to evaluate the anxiolytic-like effects of GYKI 52466.
Objective: To assess whether GYKI 52466 increases the exploration of the open arms of an elevated plus-maze, indicative of an anxiolytic effect.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed with high walls) arranged in a plus shape and elevated from the floor.
-
Animals: Rats or mice are used for this test.
-
Drug Administration: GYKI 52466 is administered prior to the test at various doses, alongside a vehicle control group.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Behavioral Recording: The animal's behavior is recorded by a video camera mounted above the maze.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters for the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect. Other behavioral measures such as total arm entries and time in the closed arms are also analyzed to control for general changes in locomotor activity.[6][7]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: AMPA Receptor Signaling and Non-competitive Antagonism by GYKI 52466.
Caption: Experimental Workflow for the Characterization of GYKI 52466.
Conclusion
The discovery of this compound marked a significant milestone in neuropharmacology. It not only introduced the 2,3-benzodiazepines as a novel class of non-competitive AMPA receptor antagonists but also provided researchers with a powerful tool to dissect the roles of excitatory amino acid neurotransmission in various physiological and pathological processes. The foundational studies outlined in this guide laid the groundwork for decades of research into the therapeutic potential of AMPA receptor modulation for conditions such as epilepsy, neurodegenerative diseases, and anxiety disorders. The legacy of GYKI 52466 continues to influence the design and development of new generations of neurotropic agents.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
In-Depth Technical Guide: Safety and Handling of GYKI 52466 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for GYKI 52466 hydrochloride, a selective, non-competitive AMPA receptor antagonist. The following sections detail the hazardous properties, handling precautions, personal protective equipment, first aid measures, storage, and disposal of this compound, tailored for a laboratory research environment.
Hazard Identification and Classification
This compound is considered a hazardous substance.[1] It is crucial for all personnel handling this compound to be fully aware of its potential hazards.
Primary Hazards:
-
Irritant: It is irritating to the eyes, respiratory system, and skin.[1]
-
Harmful if Swallowed: Accidental ingestion may be damaging to health.[1]
Potential Health Effects:
-
Acute Exposure: May cause irritation to the site of contact. Inhalation of dust may lead to respiratory irritation.
-
Chronic Exposure: Long-term effects have not been fully characterized. One source suggests that asthma-like symptoms may persist for months or years after exposure to highly irritating compounds, a condition known as reactive airways dysfunction syndrome (RADS).[1]
Physical and Chemical Hazards:
-
Combustible Dust: As a solid, it is a combustible material that burns but does not easily propagate a flame.[1] However, fine dust clouds can form an explosive mixture with air, which can be ignited by a spark or flame.[1]
Toxicological Data
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Not explicitly stated, but accidental ingestion may be damaging to health.[1] | [1] |
| Skin Corrosion/Irritation | Irritating to the skin.[1] | [1] |
| Eye Damage/Irritation | Irritating to the eyes.[1] | [1] |
| Respiratory Sensitization | Irritating to the respiratory system.[1] Potential for causing asthma-like symptoms (RADS) upon high-level exposure to dust.[1] | [1] |
Experimental Protocols for Safe Handling
The following protocols are generalized best practices for handling chemical compounds with the hazard profile of this compound in a research setting.
General Laboratory Handling Protocol
This protocol outlines the standard operating procedure for weighing and preparing solutions of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., water, DMSO), weighing paper, spatula, calibrated balance, and appropriate glassware.
-
Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula for handling the solid.
-
Carefully transfer the desired amount of the solid onto weighing paper. Avoid generating dust.
-
-
Solubilization:
-
This compound is soluble in water (up to 10 mM) and DMSO (up to 25 mM with heating).[2][3]
-
Transfer the weighed solid into an appropriate container.
-
Add the solvent to the solid. If heating is required for dissolution in DMSO, use a controlled heating method such as a warm water bath.
-
Cap the container and mix until the solid is fully dissolved.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Clean the balance and the work surface inside the fume hood.
-
Dispose of all contaminated disposable materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Spill Response Protocol
A minor spill is defined as a small amount of solid or a low volume of a dilute solution that can be safely cleaned up by trained laboratory personnel.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is outside of a containment hood, evacuate the area if there is a risk of significant dust generation.
-
-
Cleanup Procedure for Solid Spills:
-
Wear appropriate PPE, including a dust respirator.
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Gently cover the spill with absorbent material.
-
Dampen the material slightly with water to prevent dust from becoming airborne before sweeping.[1]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Cleanup Procedure for Liquid Spills:
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads or granules.
-
Once absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn when handling this compound.
| PPE Type | Specification |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves are recommended.[1] Consider double gloving for added protection.[1] Always wash hands after removing gloves. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust and splashes. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For tasks with a higher risk of exposure, consider protective shoe covers and a head covering.[1] |
| Respiratory Protection | A dust respirator should be worn when handling the solid compound, especially when there is a risk of generating dust. All handling of the solid should be performed in a chemical fume hood.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh, running water for at least 15 minutes.[1] Hold the eyelids open and away from the eye to ensure complete irrigation.[1] Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation develops. |
| Inhalation | If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[1] Lay the person down and keep them warm and rested.[1] Seek medical attention if respiratory symptoms occur. |
| Ingestion | Do NOT induce vomiting.[1] If vomiting occurs, lean the person forward or place them on their left side (head-down position if possible) to maintain an open airway and prevent aspiration.[1] Seek immediate medical attention. For benzodiazepine (B76468) overdose, gastric lavage and activated charcoal may be considered by medical professionals.[1] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.
Storage:
-
Solid Form: Store at room temperature in a desiccated environment.[2][3]
-
Solutions: Prepare solutions on the day of use if possible.[2] If storage is necessary, store solutions at -20°C for up to one month.[2][4] Some sources suggest storage at -80°C for up to six months is also possible.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[2]
-
Incompatibilities: Avoid reaction with oxidizing agents.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
-
Empty containers may contain residual dust and should be handled as hazardous waste.[1] Do not cut, drill, grind, or weld such containers.[1]
Visual Safety Guides
The following diagrams provide visual workflows for critical safety and handling procedures.
Caption: Hazard identification for this compound.
Caption: Laboratory handling workflow for this compound.
Caption: First aid response for exposure to this compound.
References
Review of GYKI 52466 hydrochloride literature
An In-Depth Technical Guide to GYKI 52466 Hydrochloride
Abstract
This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] As a 2,3-benzodiazepine, it is structurally distinct from classical 1,4-benzodiazepines and does not exert its effects via GABA-A receptors.[2][3] This technical guide provides a comprehensive review of the existing literature on GYKI 52466, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate these characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPA receptor modulation.
Chemical Properties
GYKI 52466 is chemically identified as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride.[1] It is a yellow solid with good blood-brain barrier permeability, allowing it to be active in vivo following systemic administration.[5][6]
| Property | Value | Reference |
| Chemical Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride | [1] |
| Molecular Formula | C₁₇H₁₅N₃O₂·HCl | [1] |
| Molecular Weight | 329.79 g/mol (hydrochloride) | [1] |
| CAS Number | 102771-26-6 | [1][2] |
| Purity | >98% | [1] |
| Solubility | Soluble to 50 mM in DMSO and to 10 mM in water. |
Mechanism of Action
GYKI 52466 exerts its effects by acting as a highly selective, non-competitive antagonist of AMPA/kainate receptors.[5][7] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex.[7][8] This binding induces a conformational change that prevents ion channel opening, even when glutamate is bound to the receptor. This non-competitive mechanism is voltage-independent and does not show use-dependence.[7]
Interestingly, one study has suggested a more complex interaction, where low concentrations of GYKI 52466 (10 µM) can have a positive modulatory effect, increasing the steady-state current of AMPA receptors, while higher concentrations produce the well-characterized antagonistic effects.[9] This suggests the possibility of more than one binding site for GYKI 52466 on the AMPA receptor complex.[9]
Mechanism of non-competitive antagonism by GYKI 52466.
Pharmacological Effects
Anticonvulsant Activity
GYKI 52466 has demonstrated broad-spectrum anticonvulsant properties in a variety of preclinical models.[1][5][10] It provides potent protection against sound-induced seizures in DBA/2 mice and increases the threshold for maximal electroshock (MES) seizures.[5][11] It is also effective against seizures induced by pentylenetetrazol (PTZ), 4-aminopyridine, kainate, and AMPA.[10][11] Studies on kainic acid-induced status epilepticus in mice showed that GYKI 52466 can rapidly terminate both early and late-stage seizures, with fewer recurrences compared to diazepam.[6][12] In amygdala-kindled rats, a model for complex partial seizures, GYKI 52466 reduces both the seizure score and after-discharge duration.[13] Furthermore, it potentiates the anticonvulsant activity of conventional antiepileptic drugs like valproate, carbamazepine, and diphenylhydantoin without significantly impacting their plasma levels.[14]
Neuroprotective Properties
The ability of GYKI 52466 to block AMPA receptors, which are key mediators of excitotoxicity, underlies its neuroprotective effects.[1][2] In a rat model of spinal cord injury, treatment with GYKI 52466 significantly reduced lipid peroxidation and preserved ATP levels, leading to improved functional recovery and protection of neurons and myelin sheaths.[15] Low-dose preconditioning with GYKI 52466 has also been shown to confer long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury in rats.[16] However, its efficacy as a neuroprotective agent against direct intra-hippocampal injections of AMPA and kainate in vivo has been described as weakly effective.[17]
References
- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GYKI 52466 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, handling, and application of GYKI 52466 hydrochloride, a selective, non-competitive AMPA receptor antagonist. The provided protocols and data are intended for research use only.
Product Information
-
Chemical Name: 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][1][2]benzodiazepin-5-yl)-benzenamine hydrochloride
-
Synonyms: GYKI-52466, LY293558
-
Mechanism of Action: GYKI 52466 is a 2,3-benzodiazepine that functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4] It binds to an allosteric site on the AMPA receptor complex, thereby inhibiting ion flow without competing with the glutamate (B1630785) binding site.[4][5] This mechanism makes its antagonism effective even in the presence of high concentrations of glutamate.[4] It shows high selectivity for AMPA receptors over kainate and NMDA receptors.[3][4][6] The compound exhibits neuroprotective, anticonvulsant, and skeletal muscle relaxant properties.[1][3][7]
Solubility Data
The solubility of GYKI 52466 can vary slightly depending on the salt form (hydrochloride vs. dihydrochloride) and supplier. The following table summarizes the available data.
| Compound Form | Solvent | Maximum Concentration | Conditions/Notes |
| This compound | Water | 10 mM | - |
| >10 mg/mL | [1] | ||
| DMSO | 25 mM | Heating may be required.[3][7] | |
| GYKI 52466 dihydrochloride (B599025) | Water | 10 mM (~3.3 mg/mL) | [2][6] |
| DMSO | 50 mM (~16.5 mg/mL) | [2][6] | |
| DMSO | 10 mg/mL (27.30 mM) | Requires sonication, warming, and heating to 60°C.[8][9] |
Signaling Pathway and Mechanism of Action
GYKI 52466 acts as a negative allosteric modulator of the AMPA receptor, a key ionotropic glutamate receptor responsible for fast synaptic transmission in the central nervous system.
Caption: Mechanism of GYKI 52466 as a non-competitive AMPA receptor antagonist.
Experimental Protocols
Preparation of Stock Solutions
Safety Precautions: Handle this compound in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
This compound (or dihydrochloride) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile deionized water or saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional, for DMSO)
-
Sonicator (optional, for DMSO)
Protocol for 10 mM Aqueous Stock Solution:
-
Calculate the required mass of this compound for your desired volume. (Molecular Weight of hydrochloride salt: ~329.79 g/mol ; dihydrochloride salt: ~366.24 g/mol ).
-
Example for 1 mL of 10 mM solution (dihydrochloride salt): Mass (g) = 0.010 L * 10 mmol/L * 366.24 g/mol = 0.00366 g = 3.66 mg
-
-
Weigh the calculated amount of powder and place it in a sterile vial.
-
Add the appropriate volume of sterile water.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but check product-specific guidelines.
-
Filter-sterilize the solution using a 0.22 µm syringe filter for cell culture applications.
Protocol for 25-50 mM DMSO Stock Solution:
-
Calculate the required mass of GYKI 52466 for your desired volume and concentration.
-
Example for 1 mL of 25 mM solution (hydrochloride salt): Mass (g) = 0.001 L * 25 mmol/L * 329.79 g/mol = 0.00824 g = 8.24 mg
-
-
Weigh the calculated amount of powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution. According to supplier data, gentle heating (up to 60°C) and/or sonication may be necessary to achieve complete dissolution at higher concentrations.[3][8][9]
-
Ensure the solution is clear and free of precipitate before use.
Storage of Solutions
-
Powder: Store at room temperature in a desiccated environment.[3][7]
-
Stock Solutions: It is recommended to prepare solutions fresh on the day of use.[3] If storage is required, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][9] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[3]
Experimental Workflow Example
The following diagram illustrates a typical workflow for using GYKI 52466 in an in vitro electrophysiology experiment.
Caption: General experimental workflow for preparing and using GYKI 52466.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. hellobio.com [hellobio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of GYKI 52466 Hydrochloride: An Application Note and Protocol
Introduction
GYKI 52466 hydrochloride is a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike traditional 1,4-benzodiazepines that act on GABAA receptors, GYKI 52466 is a 2,3-benzodiazepine that allosterically inhibits AMPA receptor-mediated currents.[2][3] This compound shows high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool for studying glutamatergic neurotransmission.[1][4] Its applications include research into epilepsy, neuroprotection, and skeletal muscle relaxation.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
This compound is a yellow solid with a molecular weight of 366.24 g/mol .[5] It is known for its anticonvulsant and neuroprotective properties.[1][2]
| Property | Value | References |
| Molecular Formula | C₁₇H₁₅N₃O₂·2HCl | |
| Molecular Weight | 366.24 g/mol | [4] |
| Appearance | Yellow Solid | [5] |
| Purity | ≥98% (HPLC) | [4] |
| Mechanism of Action | Non-competitive AMPA receptor antagonist | [1][2][3] |
| IC₅₀ (AMPA) | 7.5-20 µM | [1][3][4] |
| IC₅₀ (Kainate) | ~450 µM | [1][4] |
| IC₅₀ (NMDA) | >50 µM | [1][4] |
Solubility Data
The solubility of this compound varies depending on the solvent. It is recommended to use high-purity solvents to prepare stock solutions. For DMSO solutions, using a newly opened bottle is advisable as hygroscopic DMSO can affect solubility.[6] Sonication or gentle warming (up to 60°C) can aid in dissolution in DMSO.[6]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | References |
| Water | 10 mM | 3.3 mg/mL | [1][4] |
| DMSO | 50 mM | 16.49 mg/mL | [4] |
| 0.1 M HCl | 0.68 mg/mL | [5] | |
| Methanol | 1 mg/mL | [5] | |
| Ethanol | 0.4 mg/mL | [5] |
Experimental Protocols
Materials
-
This compound powder
-
High-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized water
-
Sterile polypropylene (B1209903) microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 3.66 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile, deionized water to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[1][6] For longer-term storage, -80°C for up to six months is recommended.[6]
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 18.31 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (up to 60°C) or sonication can be applied.[6]
-
Storage: Aliquot the stock solution into smaller volumes. Store at -20°C for up to one month or at -80°C for up to six months.[6] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
General Handling and Stability
-
It is recommended to prepare fresh solutions for immediate use if possible.[1]
-
Before use, allow the frozen stock solution to equilibrate to room temperature and ensure that no precipitate has formed.[1]
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[6]
-
This compound powder should be stored at room temperature in a desiccated environment.[1]
Diagrams
Caption: Experimental workflow for preparing and using GYKI 52466 solutions.
Caption: Mechanism of GYKI 52466 as a non-competitive AMPA receptor antagonist.
References
- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. ≥98% (HPLC), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GYKI 52466 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466, a 2,3-benzodiazepine derivative, is a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not act on GABA-A receptors.[2] Its mechanism of action involves allosterically inhibiting AMPA/kainate receptors, thereby blocking excitatory neurotransmission mediated by glutamate (B1630785).[1] This property has led to its investigation in various preclinical models for its anticonvulsant, neuroprotective, and anxiolytic-like effects.[2][4][5][6]
These application notes provide a summary of reported in vivo dosages and detailed experimental protocols for the use of GYKI 52466 hydrochloride in rats and mice, intended to guide researchers in designing their own studies.
Data Presentation: In Vivo Dosages
The following tables summarize the effective doses of this compound reported in various preclinical models in rats and mice.
Table 1: In Vivo Dosages of this compound in Rats
| Indication/Model | Strain | Route of Administration | Effective Dose Range | Key Findings |
| Neuroprotection (Pharmacological Preconditioning) | Young Adult Rats | Subcutaneous (s.c.) | 3 mg/kg | Markedly reduced seizure scores and suppressed c-FOS expression when administered 90-180 minutes prior to kainic acid challenge.[4] |
| Spinal Cord Injury | Wistar Albino Rats | Intraperitoneal (i.p.) | 15 mg/kg | Significantly reduced lipid peroxidation and increased ATP levels, leading to improved functional recovery.[5] |
| Micturition Reflex | Urethane-anesthetized Intact Rats | Intravenous (i.v.) | 0.5-8 mg/kg (graded doses) | Decreased the amplitude and duration of reflex bladder contractions.[7] |
| Seizures (Amygdala-Kindled) | Intraperitoneal (i.p.) | 5 mg/kg | Exerted a significant anticonvulsant effect, decreasing seizure and afterdischarge durations.[8] | |
| Anxiety (Elevated Plus Maze) | 0.01 mg/kg | Demonstrated anxiolytic-like activity at a very low, non-sedative dose.[6] | ||
| Neurotoxicity Protection | Intracerebral | 25 nmol | Did not protect against kainate toxicity when administered directly into the hippocampus.[9] |
Table 2: In Vivo Dosages of this compound in Mice
| Indication/Model | Strain | Route of Administration | Effective Dose Range | Key Findings |
| Seizures (Kainic Acid-Induced Status Epilepticus) | Intraperitoneal (i.p.) | 50 mg/kg | Effectively terminated seizure activity.[10] | |
| Seizures (Sound-Induced) | DBA/2 Mice | Intraperitoneal (i.p.) | 1.76-13.2 mg/kg | Provided potent anticonvulsant protection.[3] |
| Seizures (Maximal Electroshock) | Intraperitoneal (i.p.) | 10-20 mg/kg | Significantly increased the threshold for maximal (tonic) electroshock seizures.[11] | |
| Seizures (Pentylenetetrazol-induced) | Intraperitoneal (i.p.) | 10-20 mg/kg | Significantly increased the threshold for myoclonic and clonic seizures.[11] |
Signaling Pathway
GYKI 52466 acts as a non-competitive antagonist at AMPA and kainate receptors, which are ionotropic glutamate receptors. Upon binding of glutamate, these receptors normally undergo a conformational change that opens an ion channel permeable to sodium (Na+) and calcium (Ca2+), leading to depolarization of the postsynaptic membrane and excitatory neurotransmission. GYKI 52466 binds to an allosteric site on the receptor, preventing the channel from opening even when glutamate is bound.[1][12] This blockade of ion influx leads to a reduction in neuronal excitability, which underlies its anticonvulsant and neuroprotective effects.
Caption: Mechanism of action of GYKI 52466.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Protocol 1: Anticonvulsant Activity in a Kainic Acid-Induced Seizure Model in Rats (Pharmacological Preconditioning)
Objective: To assess the neuroprotective effects of this compound when administered prior to a chemical convulsant.
Materials:
-
This compound
-
Kainic acid
-
Saline (0.9% NaCl)
-
Young adult male rats (e.g., Sprague-Dawley or Wistar)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Behavioral observation cages
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound in saline to the desired concentration (e.g., for a 3 mg/kg dose in a 250g rat, dissolve 0.75 mg in an appropriate volume for subcutaneous injection, typically 1 ml/kg).
-
Prepare a solution of kainic acid in saline.
-
-
Experimental Groups:
-
Vehicle control: Saline followed by kainic acid.
-
GYKI 52466 pre-treatment: GYKI 52466 (3 mg/kg, s.c.) followed by kainic acid.
-
-
Administration:
-
Administer this compound (3 mg/kg) or saline via subcutaneous injection.
-
After a pre-treatment interval of 90-180 minutes, administer kainic acid (e.g., 10-12 mg/kg, i.p.) to induce seizures.[4]
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, place the rat in an observation cage.
-
Observe and score seizure activity for at least 2 hours using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare seizure scores, latency to first seizure, and seizure duration between the vehicle and GYKI 52466-treated groups using appropriate statistical tests.
-
Protocol 2: Neuroprotective Effects in a Rat Spinal Cord Injury Model
Objective: To evaluate the therapeutic potential of this compound in a model of acute spinal cord injury.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Adult female Wistar albino rats
-
Surgical instruments for laminectomy
-
Aneurysm clip for inducing spinal cord compression injury
-
Syringes and needles for intraperitoneal injection
-
Functional assessment tools (e.g., inclined plane, motor grading scale)
-
Biochemical assay kits (e.g., for lipid peroxidation and ATP levels)
Procedure:
-
Animal Surgery and Injury:
-
Anesthetize the rat according to an approved protocol.
-
Perform a laminectomy at the thoracic level (e.g., T9-T10).
-
Induce a moderate spinal cord injury by applying an aneurysm clip to the spinal cord for 1 minute.[5]
-
-
Experimental Groups:
-
Sham-operated control.
-
Spinal cord injury (SCI) + vehicle (saline).
-
SCI + GYKI 52466.
-
-
Drug Administration:
-
One minute after removing the aneurysm clip, administer this compound (15 mg/kg) or saline via intraperitoneal injection.[5]
-
-
Functional Assessment:
-
At various time points post-injury (e.g., 1, 3, and 5 days), assess motor function using methods like the inclined-plane test and a motor grading scale (e.g., Tarlov scale).[5]
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect spinal cord tissue.
-
Measure biochemical markers of secondary injury, such as lipid peroxidation and ATP levels.[5]
-
Perform histological analysis to assess tissue damage.
-
-
Data Analysis:
-
Compare functional scores, biochemical markers, and histological findings between the different experimental groups.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of GYKI 52466.
Caption: General experimental workflow for in vivo studies.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 5. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound GYKI 52466 and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GYKI 52466 Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 hydrochloride is a 2,3-benzodiazepine derivative that functions as a highly selective and non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not act on GABA-A receptors, making it a specific tool for studying glutamatergic neurotransmission.[2][3] Its non-competitive, allosteric mechanism of action provides a distinct advantage in conditions of high glutamate (B1630785) concentration where competitive antagonists may be less effective.[1] These properties make GYKI 52466 an invaluable pharmacological tool in patch clamp electrophysiology for isolating and characterizing AMPA receptor-mediated currents, studying synaptic plasticity, and investigating the role of AMPA receptors in various physiological and pathological states.[4]
Mechanism of Action
GYKI 52466 acts as a negative allosteric modulator of AMPA receptors.[5] It binds to a site on the receptor complex distinct from the glutamate binding site, inducing a conformational change that prevents ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions.[1][6][7] This action is voltage-independent and does not show use-dependence.[1] While primarily known as an antagonist, some studies suggest complex modulatory effects, where at low concentrations (e.g., 10 µM), it may increase steady-state currents while reducing peak currents, possibly by affecting receptor desensitization.[5]
Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound derived from patch clamp electrophysiology studies.
| Parameter | Value | Agonist | Preparation | Reference |
| IC50 (AMPA-activated currents) | 11 µM | AMPA | Cultured rat hippocampal neurons | [1] |
| IC50 (Kainate-activated currents) | 7.5 µM | Kainate | Cultured rat hippocampal neurons | [1] |
| IC50 (AMPA-induced responses) | 10-20 µM | AMPA | General | [2] |
| IC50 (Kainate-induced responses) | ~450 µM | Kainate | General | [2] |
| Binding Rate (k_on) | 1.6 x 10^5 M⁻¹s⁻¹ | Kainate | Cultured rat hippocampal neurons | [1] |
| Unbinding Rate (k_off) | 3.2 s⁻¹ | Kainate | Cultured rat hippocampal neurons | [1] |
| Effect on Peak Current (10 µM) | ~30% reduction | AMPA | Patches from hippocampal CA1 pyramidal neurons | [5] |
| Effect on Steady-State Current (10 µM) | ~3-fold increase | AMPA | Patches from hippocampal CA1 pyramidal neurons | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for using GYKI 52466 in patch clamp electrophysiology.
Caption: AMPA receptor signaling pathway and inhibition by GYKI 52466.
Caption: Experimental workflow for patch clamp analysis of GYKI 52466.
Experimental Protocols
Solution Preparation
a. Stock Solution of this compound:
-
Prepare a 10-100 mM stock solution of this compound in sterile deionized water or DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the external recording solution. Note that the final DMSO concentration should typically be kept below 0.1% to avoid non-specific effects.
b. External (Extracellular) Solution (ACSF for slices):
-
A typical Artificial Cerebrospinal Fluid (ACSF) composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]
-
The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[8]
-
To isolate AMPA receptor currents, it is common to include antagonists for other receptors, such as:
-
Picrotoxin (50-100 µM) to block GABA-A receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
Tetrodotoxin (TTX, 0.5-1 µM) to block voltage-gated sodium channels, particularly when studying synaptic events.[9]
-
c. Internal (Intracellular) Pipette Solution:
-
A typical composition for whole-cell voltage-clamp recordings is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[8][9]
-
Adjust the pH to 7.2 with KOH and the osmolarity to ~270-290 mOsm/L.[8][9]
-
Filter the solution through a 0.2 µm syringe filter before use.
Cell/Slice Preparation
-
Follow standard laboratory protocols for preparing cultured neurons or acute brain slices (e.g., hippocampal, cortical).[10]
-
Ensure cells or slices are healthy and have had adequate time to recover after preparation.
Patch Clamp Recording
-
Configuration: Whole-cell voltage-clamp is the most common configuration for these experiments.[10]
-
Pipettes: Use borosilicate glass capillaries to pull pipettes with a resistance of 4-8 MΩ.[9]
-
Procedure:
-
Transfer the cell culture dish or brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.
-
Approach a target neuron with the recording pipette and apply positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
After seal formation, apply a brief pulse of strong suction to rupture the membrane patch and achieve the whole-cell configuration.[8]
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Experimental Procedure for GYKI 52466 Application
-
Establish a Stable Baseline:
-
Hold the neuron at a negative membrane potential (e.g., -60 to -70 mV) to relieve the Mg2+ block from any residual NMDA receptor activity.
-
Evoke AMPA receptor-mediated currents. This can be done by:
-
Synaptic stimulation: Place a stimulating electrode nearby to evoke excitatory postsynaptic currents (EPSCs).
-
Agonist application: Use a puffer pipette or a fast perfusion system to apply a known concentration of AMPA or glutamate directly to the neuron.
-
-
Record stable baseline currents for at least 5-10 minutes.
-
-
Application of GYKI 52466:
-
Switch the perfusion to an external solution containing the desired concentration of GYKI 52466 (e.g., 10-40 µM).[4]
-
Continue to evoke and record AMPA receptor-mediated currents. The inhibitory effect of GYKI 52466 should become apparent as the drug reaches the cell.
-
Allow sufficient time for the drug effect to reach a steady state, typically 5-10 minutes.
-
-
Washout:
-
To test for the reversibility of the drug's effect, switch the perfusion back to the control external solution (without GYKI 52466).
-
Continue recording to observe the recovery of the AMPA receptor-mediated currents.
-
Data Acquisition and Analysis
-
Acquire data using appropriate software (e.g., pCLAMP).[11]
-
Analyze the recorded currents to quantify the effect of GYKI 52466. Key parameters to measure include:
-
Amplitude: The peak amplitude of the inward current.
-
Kinetics: Rise time and decay time constant of the current.
-
Charge transfer: The integral of the current over time.
-
-
Compare the parameters measured during baseline, GYKI 52466 application, and washout to determine the percentage of inhibition and the characteristics of the block.
Important Considerations
-
Selectivity: While highly selective for AMPA/kainate receptors over NMDA receptors, GYKI 52466 can affect both AMPA and kainate receptors, though with different potencies.[1] The specific receptor subtypes present in your preparation may influence the observed effects.
-
Concentration: The effective concentration can vary between different cell types and preparations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment. Concentrations as low as 0.01 mg/kg have shown effects in vivo, while in vitro studies typically use concentrations in the range of 10-80 µM.[4][12]
-
Off-target effects: At concentrations routinely used to block AMPA receptors, GYKI 52466 has been shown to have modest but significant blocking effects on the persistent components of Nav1.6 sodium channel activity.[13] Researchers should be cautious when attributing all observed effects solely to AMPA receptor antagonism.
-
Solubility and Stability: Ensure that this compound is fully dissolved in the stock solution and that the final dilution in the external solution is fresh for each experiment.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GYKI 52466 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] Unlike competitive antagonists, GYKI 52466 acts at an allosteric site on the AMPA receptor complex to inhibit ion flow.[2][3] This mechanism makes it a valuable tool for dissecting the roles of AMPA receptor-mediated processes in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols for the use of GYKI 52466 in LTP studies using in vitro hippocampal slices.
Quantitative Data Summary
The following table summarizes the effective concentrations and key quantitative parameters of GYKI 52466 in electrophysiological studies.
| Parameter | Value | Species/Preparation | Notes | Reference |
| IC50 (AMPA Receptor) | 10-20 µM | Cultured Rat Hippocampal Neurons | Non-competitive antagonism of AMPA-induced currents. | [3] |
| IC50 (Kainate Receptor) | ~450 µM | Cultured Rat Hippocampal Neurons | Demonstrates selectivity for AMPA over kainate receptors. | [3] |
| Concentration for LTP Attenuation | 80 µM | Rat Hippocampal Slices (in vitro) | Attenuated the expression of LTP. | [1] |
| Concentration with No Effect on LTP Induction | 20-40 µM | Rat Hippocampal Slices (in vitro) | Did not suppress the induction of LTP. | [1] |
| Effect on Peak Current (10 µM) | ~30% reduction | Patches from Hippocampal CA1 Pyramidal Neurons | Also showed a three-fold increase in steady-state current. | [4] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.[5][6][7]
Materials:
-
Rodent (e.g., male C57BL/6 mouse or Sprague-Dawley rat, 6-10 weeks old)
-
Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome or tissue chopper
-
Recovery chamber
-
Recording chamber (interface or submerged type)[8]
aCSF Composition (in mM):
-
124 NaCl
-
5 KCl
-
1.25 NaH₂PO₄
-
26 NaHCO₃
-
10 D-glucose
-
2.4 CaCl₂
-
1.3 MgSO₄
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus from both hemispheres.
-
Cut transverse hippocampal slices (typically 400 µm thick) using a vibrating microtome or tissue chopper in ice-cold aCSF.[6][7]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a controlled temperature (e.g., 28°C or 32°C) for at least 1 hour before recording.[8]
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the steps for extracellular field potential recordings in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording setup (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes (1-5 MΩ resistance, filled with aCSF)
-
Bipolar stimulating electrode
-
Perfusion system
-
GYKI 52466 stock solution (e.g., in DMSO, with final DMSO concentration in aCSF kept below 0.1%)
Procedure:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 28-32°C).
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a fEPSP amplitude that is approximately 30-40% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of GYKI 52466:
-
To study the effect on LTP induction, perfuse the slice with aCSF containing the desired concentration of GYKI 52466 (e.g., 20-80 µM) for a pre-incubation period of 20-30 minutes before delivering the LTP-inducing stimulus.
-
To study the effect on LTP expression, apply GYKI 52466 after the LTP-inducing stimulus has been delivered and potentiation has been established.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.[9]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the potentiation.
-
-
Washout (Optional):
-
To assess the reversibility of the GYKI 52466 effect, perfuse the slice with drug-free aCSF. Studies have shown that after washout of high concentrations of GYKI 52466, the induced LTP can reappear, suggesting an effect on expression rather than induction.[1]
-
Visualizations
Signaling Pathway of GYKI 52466 Action
References
- 1. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 7. funjournal.org [funjournal.org]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotection Assay Using GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key mechanism in various neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][2] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system.[1] Overstimulation of AMPA receptors leads to excessive influx of Na+ and Ca2+, triggering a cascade of neurotoxic events that ultimately result in neuronal death.[3][4]
GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive allosteric antagonist of AMPA receptors.[5] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex, thereby inhibiting ion flow.[6] This mechanism of action makes GYKI 52466 a valuable tool for studying the role of AMPA receptor-mediated excitotoxicity and for evaluating potential neuroprotective agents.
These application notes provide a detailed protocol for an in vitro neuroprotection assay using GYKI 52466 to protect primary neuronal cultures from excitotoxicity induced by the AMPA receptor agonist, kainic acid (KA).
Data Presentation
The following table summarizes the pharmacological data for GYKI 52466, providing key quantitative metrics for its activity as an AMPA receptor antagonist and a neuroprotective agent.
| Parameter | Value | Species/Model | Reference |
| IC50 (AMPA-activated currents) | 10-20 µM | Cultured Rat Hippocampal Neurons | [5] |
| IC50 (Kainate-activated currents) | ~450 µM | Cultured Rat Hippocampal Neurons | [5] |
| IC50 (NMDA-activated currents) | >50 µM | Cultured Rat Hippocampal Neurons | |
| IC50 (Kainate-induced excitotoxicity) | 9 µM | Embryonic Rat Hippocampal Cultures | [7] |
| Effective In Vivo Dose (anticonvulsant) | 3 mg/kg (s.c.) | Rat (Kainic Acid-induced seizure model) | [8][9] |
Experimental Protocols
In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol details the steps to assess the neuroprotective effects of GYKI 52466 against kainic acid-induced excitotoxicity in primary rat hippocampal neurons.
Materials:
-
GYKI 52466 dihydrochloride (B599025) (Tocris Bioscience, Cat. No. 1454 or equivalent)
-
Kainic acid (Sigma-Aldrich, Cat. No. K0250 or equivalent)
-
Primary rat hippocampal neurons (prepared from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX (Thermo Fisher Scientific)
-
Poly-D-lysine coated 96-well plates
-
Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit (e.g., CytoTox 96®, Promega)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Procedure:
-
Primary Neuron Culture:
-
Isolate hippocampi from embryonic day 18 (E18) rat pups and dissociate into single cells.
-
Seed the neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 10-14 days in vitro (DIV) before initiating the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of GYKI 52466 dihydrochloride in sterile water or DMSO. Further dilute in Neurobasal medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a stock solution of kainic acid in sterile water. Further dilute in Neurobasal medium to the desired final concentration (e.g., 500 µM).[7]
-
-
Treatment:
-
After 10-14 DIV, gently remove half of the culture medium from each well.
-
Add the desired concentrations of GYKI 52466 to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
Following the pre-incubation, add kainic acid to the wells to induce excitotoxicity.
-
Include the following control groups:
-
Vehicle Control: Cells treated with the vehicle used to dissolve GYKI 52466.
-
Kainic Acid Control: Cells treated with kainic acid only.
-
GYKI 52466 Control: Cells treated with the highest concentration of GYKI 52466 only to assess any intrinsic toxicity.
-
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Neuroprotection (Cell Viability):
-
LDH Assay:
-
Measure the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, following the manufacturer's instructions for the LDH cytotoxicity assay kit.[7]
-
Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the substrate mix and incubate at room temperature, protected from light.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the control wells.
-
-
MTT Assay:
-
Alternatively, assess cell viability using the MTT assay.[10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
-
-
Visualizations
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 5. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: GYKI 52466 Hydrochloride in Epilepsy and Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466, a 2,3-benzodiazepine derivative, is a highly selective and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines, its anticonvulsant effects are not mediated by GABAA receptors.[1] Instead, it allosterically inhibits AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3] An over-activation of these receptors by the neurotransmitter glutamate (B1630785) is a key factor in the initiation and spread of seizure activity.[4] By blocking AMPA receptors, GYKI 52466 reduces excessive excitatory signaling, thereby exerting broad-spectrum anticonvulsant activity.[3] This document provides detailed application notes and protocols for the use of GYKI 52466 hydrochloride in preclinical epilepsy and seizure models.
Mechanism of Action
GYKI 52466 acts as a negative allosteric modulator of AMPA receptors.[3] This non-competitive antagonism means its blocking action is not overcome by high concentrations of glutamate, which can occur during intense seizure activity, potentially making it more effective than competitive antagonists in such conditions.[3] Its high lipophilicity allows for good bioavailability and rapid penetration of the blood-brain barrier.[3]
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Injection of GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of GYKI 52466, a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document outlines detailed protocols for solution preparation, administration to rodent models, and relevant quantitative data to facilitate experimental design and execution.
Introduction
GYKI 52466 is a 2,3-benzodiazepine that acts as a negative allosteric modulator of AMPA and kainate receptors, ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not act on GABA-A receptors.[1] Its ability to penetrate the blood-brain barrier and its anticonvulsant properties make it a valuable tool in neuroscience research, particularly in the study of epilepsy, excitotoxicity, and other neurological disorders.[1][2]
Data Presentation
Quantitative Efficacy and Potency Data
The following table summarizes the in vitro and in vivo efficacy and potency of GYKI 52466.
| Parameter | Value | Species/Model | Application | Reference |
| IC₅₀ (AMPA Receptors) | 7.5 - 20 µM | Cultured Rat Hippocampal Neurons | In Vitro Electrophysiology | [3][4] |
| IC₅₀ (Kainate Receptors) | 11 - ~450 µM | Cultured Rat Hippocampal Neurons | In Vitro Electrophysiology | [3][4] |
| ED₅₀ (Anticonvulsant) | 3.6 - 100 mg/kg (i.p.) | Rodent Seizure Models | In Vivo Seizure Protection | [2] |
| ED₅₀ (MES Seizure) | 10 - 20 mg/kg (i.p.) | Mice | Maximal Electroshock Seizure | [5] |
Pharmacokinetic Profile
This table outlines the key pharmacokinetic parameters of GYKI 52466 following intraperitoneal administration in rodents.
| Parameter | Value | Species | Notes | Reference |
| Time to Peak Plasma Concentration | ~15 minutes | Rodents | Rapid absorption after i.p. injection. | [2] |
| Duration of Action | 60 - 90 minutes | Rodents | Anticonvulsant effects observed within this timeframe. | [2] |
Experimental Protocols
Preparation of GYKI 52466 for Intraperitoneal Injection
GYKI 52466 is typically available as a dihydrochloride (B599025) salt, which is soluble in water and DMSO.[4]
Materials:
-
GYKI 52466 dihydrochloride powder
-
Sterile 0.9% saline solution or sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentrations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol for Saline-Based Solution (Recommended for most in vivo applications):
-
Calculate the required amount of GYKI 52466 dihydrochloride based on the desired final concentration and volume.
-
Weigh the calculated amount of GYKI 52466 dihydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube. The solubility in water is up to 10 mM (approximately 3.66 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use.[3]
Protocol for DMSO-Based Stock Solution (for higher concentrations):
-
Dissolve GYKI 52466 dihydrochloride in 100% DMSO to create a high-concentration stock solution. Solubility in DMSO is up to 50 mM (approximately 18.31 mg/mL).[4]
-
For injection, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. Note: Ensure the final concentration of DMSO in the injected volume is minimal (typically <5%) to avoid vehicle-induced toxicity.
Intraperitoneal Injection Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of GYKI 52466 to mice.
Materials:
-
Prepared and sterilized GYKI 52466 solution
-
Mouse restraint device (optional)
-
25-30 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Properly restrain the mouse by scruffing the back of the neck and securing the tail. The mouse should be positioned with its abdomen facing upwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left abdominal quadrant. This avoids puncturing the cecum (located in the lower right quadrant in some strains) and the bladder.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the GYKI 52466 solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
GYKI 52466 can cause sedation and motor impairment, especially at higher doses.[5] Monitor the animal's behavior closely.
-
Mandatory Visualizations
Signaling Pathway of GYKI 52466 Action
Caption: Mechanism of GYKI 52466 as a non-competitive antagonist of the AMPA receptor.
Experimental Workflow for In Vivo Studies
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of GYKI 52466 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 hydrochloride is a non-competitive antagonist of AMPA/kainate receptors, demonstrating anticonvulsant and neuroprotective properties in various animal models.[1] Unlike traditional 1,4-benzodiazepines, GYKI 52466 and its analogs do not act on GABA-A receptors.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical efficacy and safety studies. These application notes provide a framework for conducting pharmacokinetic studies of this compound in animal models, including recommended experimental protocols and data presentation formats.
While specific quantitative pharmacokinetic data for this compound is not extensively available in the public domain, this document offers a comprehensive guide for researchers to generate and present such data in a standardized manner.
Data Presentation: Pharmacokinetic Parameters
A critical aspect of pharmacokinetic analysis is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the key pharmacokinetic parameters of this compound from studies in different animal models. Researchers should populate this table with their experimentally derived data.
Table 1: Template for Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Animal Model (Species/Strain) | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) |
| e.g., Rat (Sprague-Dawley) | e.g., Intravenous | |||||||||
| e.g., Rat (Sprague-Dawley) | e.g., Intraperitoneal | |||||||||
| e.g., Rat (Sprague-Dawley) | e.g., Oral | |||||||||
| e.g., Mouse (C57BL/6) | e.g., Intravenous | |||||||||
| e.g., Mouse (C57BL/6) | e.g., Intraperitoneal | |||||||||
| e.g., Mouse (C57BL/6) | e.g., Oral |
Abbreviations:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity
-
t½: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
Experimental Protocols
The following are detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound.
Animal Models and Husbandry
-
Species: Select appropriate animal models such as Sprague-Dawley rats or C57BL/6 mice.
-
Health Status: Use healthy, adult animals of a specific sex and weight range.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide free access to standard laboratory chow and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Formulation and Administration of this compound
-
Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle (e.g., saline, phosphate-buffered saline, or a solution containing a solubilizing agent like DMSO, followed by dilution with saline). The final concentration should be such that the required dose can be administered in a reasonable volume.
-
Routes of Administration:
-
Intravenous (IV): Administer via a tail vein (mice) or a lateral tail vein or jugular vein (rats) to determine the absolute bioavailability and intrinsic pharmacokinetic parameters.
-
Intraperitoneal (IP): A common route for preclinical efficacy studies.
-
Oral (PO): Administer via oral gavage to assess oral bioavailability.
-
Blood Sampling
-
Sampling Sites: Collect blood samples from appropriate sites, such as the tail vein, saphenous vein, or via cardiac puncture (for terminal sample collection).
-
Time Points: A typical blood sampling schedule for a pharmacokinetic study would be:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IP and PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of GYKI 52466 in Plasma
A validated bioanalytical method is essential for the accurate quantification of GYKI 52466 in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the parent and daughter ions of GYKI 52466 and an appropriate internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis
-
Software: Use validated pharmacokinetic software (e.g., WinNonlin, Phoenix) to analyze the plasma concentration-time data.
-
Analysis Method: Employ non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters listed in Table 1.
Visualizations
Signaling Pathway
This compound acts as a non-competitive antagonist at AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. The following diagram illustrates its mechanism of action.
Experimental Workflow
The diagram below outlines the typical experimental workflow for a pharmacokinetic study of this compound in an animal model.
References
Application Notes and Protocols: Blood-Brain Barrier Permeability of GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike traditional benzodiazepines that modulate GABA-A receptors, GYKI 52466 exerts its effects on the ionotropic glutamate (B1630785) receptor family, playing a crucial role in excitatory neurotransmission. Its potential as a neuroprotective agent in conditions such as epilepsy and ischemia has been a subject of interest.[3] A critical factor for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This document provides a comprehensive overview of the BBB permeability of GYKI 52466, including available data, detailed experimental protocols for its assessment, and relevant signaling pathways.
While multiple sources indicate that GYKI 52466 has good bioavailability and rapidly penetrates the blood-brain barrier due to its lipophilic nature, specific quantitative data from publicly available literature is limited.[3] The following sections provide a framework for the determination and analysis of GYKI 52466's BBB permeability, based on established methodologies.
Quantitative Data Summary
Disclaimer: The following tables are illustrative templates. To date, specific quantitative values for the BBB permeability of GYKI 52466, such as brain-to-plasma ratios and in vitro permeability coefficients, are not widely reported in publicly accessible scientific literature. Researchers are encouraged to generate this data empirically using the protocols outlined below.
Table 1: In Vivo Blood-Brain Barrier Permeability of GYKI 52466 (Illustrative)
| Species | Administration Route | Dose (mg/kg) | Time Post-Administration (min) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| Mouse | Intraperitoneal | 10 | 15 | Data not available | Data not available | Data not available |
| Mouse | Intraperitoneal | 10 | 30 | Data not available | Data not available | Data not available |
| Mouse | Intraperitoneal | 10 | 60 | Data not available | Data not available | Data not available |
| Rat | Intravenous | 5 | 15 | Data not available | Data not available | Data not available |
| Rat | Intravenous | 5 | 30 | Data not available | Data not a vailable | Data not available |
| Rat | Intravenous | 5 | 60 | Data not available | Data not available | Data not available |
Table 2: In Vitro Blood-Brain Barrier Permeability of GYKI 52466 (Illustrative)
| BBB Model | Direction of Transport | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 | Apical to Basolateral (A-B) | Data not available | Data not available |
| Caco-2 | Basolateral to Apical (B-A) | Data not available | |
| MDCK-MDR1 | Apical to Basolateral (A-B) | Data not available | Data not available |
| MDCK-MDR1 | Basolateral to Apical (B-A) | Data not available | |
| hCMEC/D3 | Apical to Basolateral (A-B) | Data not available | Data not available |
| hCMEC/D3 | Basolateral to Apical (B-A) | Data not available |
Signaling Pathways and Mechanisms of Action
GYKI 52466 primarily acts as a non-competitive antagonist at AMPA/kainate receptors, which are ligand-gated ion channels responsible for fast excitatory synaptic transmission in the central nervous system.
Experimental Protocols
In Vivo Assessment of BBB Permeability in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of GYKI 52466 in mice or rats.
Materials:
-
GYKI 52466
-
Vehicle for solubilizing GYKI 52466 (e.g., saline, DMSO, or cyclodextrin-based solutions)[4]
-
Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Syringes and needles for administration (appropriate for the chosen route)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for cardiac puncture and decapitation
-
EDTA-coated tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Compound Preparation: Prepare a stock solution of GYKI 52466 in a suitable vehicle. Further dilute to the final dosing concentration.
-
Animal Dosing: Administer GYKI 52466 to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, anesthetize the animals.
-
Blood Collection: Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge the blood at 4°C to separate the plasma.
-
Brain Collection: Immediately following blood collection, perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature. Decapitate the animal and carefully dissect the brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of PBS or an appropriate buffer.
-
Sample Processing: Process plasma and brain homogenate samples for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Quantification: Analyze the concentration of GYKI 52466 in the plasma and brain homogenate samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma ratio (Kp) using the following formula: Kp = (Concentration in brain homogenate (ng/g)) / (Concentration in plasma (ng/mL))
In Vitro Assessment of BBB Permeability using a Transwell Model
This protocol provides a general framework for assessing the permeability of GYKI 52466 across a cell-based in vitro BBB model, such as Caco-2, MDCK, or hCMEC/D3 cells.
Materials:
-
Transwell inserts (e.g., 24-well format with a 0.4 µm pore size)
-
Selected cell line (e.g., Caco-2, MDCK-MDR1, hCMEC/D3)
-
Cell culture medium and supplements
-
GYKI 52466
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow or another membrane integrity marker
-
Multi-well plate reader
-
HPLC-MS/MS system
Procedure:
-
Cell Seeding: Seed the selected cells onto the apical side of the Transwell inserts at a predetermined density.
-
Monolayer Formation: Culture the cells for a sufficient period to allow for the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add GYKI 52466 (at a known concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
To assess efflux, add GYKI 52466 to the basolateral chamber and sample from the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Membrane Integrity Check: After the experiment, measure the flux of a membrane-impermeable marker like Lucifer yellow to confirm the integrity of the cell monolayer.
-
Quantification: Analyze the concentration of GYKI 52466 in the collected samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time)
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Conclusion
GYKI 52466 is a promising CNS drug candidate that is known to cross the blood-brain barrier. However, a comprehensive understanding of its BBB permeability requires the generation of robust quantitative data. The protocols and frameworks provided in these application notes offer a starting point for researchers to empirically determine the in vivo and in vitro BBB transport characteristics of GYKI 52466. Such studies are essential for the continued development and potential clinical application of this and other AMPA/kainate receptor antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GYKI 52466 hydrochloride precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GYKI 52466 hydrochloride.
Troubleshooting Guide: Precipitation of this compound in Solution
Precipitation of this compound upon dissolution or storage is a common issue. This guide provides a systematic approach to resolving this problem.
Question: My this compound solution has formed a precipitate. What should I do?
Answer:
Precipitation can occur for several reasons, including solvent choice, concentration, temperature, and storage conditions. Follow these troubleshooting steps to resolve the issue:
-
Warm the Solution: Gently warm the solution to 37°C (or up to 60°C for DMSO stocks) in a water bath.[1][2] Many precipitation issues are related to temperature fluctuations, and warming can help redissolve the compound.[3]
-
Sonicate the Solution: Place the vial in an ultrasonic bath for 5-10 minutes.[2][4] Sonication can help to break up aggregates and enhance solubility.
-
Verify Solvent and Concentration: Double-check that you have used an appropriate solvent and that the concentration is within the recommended solubility limits. Refer to the solubility data table below. Note that using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2]
-
pH Adjustment (for aqueous solutions): For in vivo experiments using saline, slight pH adjustments may be necessary to achieve complete dissolution.[5]
-
Filter Sterilization: If the solution needs to be sterile for cell culture or in vivo use, filter it after ensuring the compound is fully dissolved. Use a 0.22 µm filter compatible with your solvent (e.g., PVDF or PTFE for DMSO-based solutions).
If precipitation persists, consider preparing a fresh stock solution, paying close attention to the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and maximum concentrations for this compound?
A1: this compound is soluble in water, DMSO, and other solvents. However, solubility can vary. The following table summarizes solubility data from various suppliers.
| Solvent | Maximum Concentration (hydrochloride) | Maximum Concentration (dihydrochloride) | Notes |
| Water | >10 mg/mL | 10 mM (~3.3 mg/mL)[3][6][7][8] | |
| DMSO | >10 mg/mL | 50 mM (~16.49 mg/mL)[6][7][8] | Heating to 60°C and sonication may be required.[1][2] Use newly opened DMSO.[1][2] |
| 0.1 M HCl | 0.68 mg/mL | Not specified | |
| Ethanol | 0.4 mg/mL | Not specified | |
| Methanol | 1 mg/mL | Not specified | |
| Saline | Soluble[5] | Not specified | For in vivo use; slight pH adjustment may be needed.[5] |
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves carefully weighing the compound, adding the appropriate solvent, and using warming and/or sonication to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid (Powder): Store at room temperature, desiccated and protected from light.[3] Some suppliers recommend storage at -20°C.[6][7][8]
-
Stock Solutions:
-
It is best to prepare and use solutions on the same day.[3]
-
For short-term storage, store at -20°C for up to one month.[1][2][3]
-
For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][2]
-
Always ensure the solution is sealed and protected from moisture and light.[1][2]
-
Q4: My solution was clear when I made it, but now there is a precipitate after storing it at -20°C. What should I do?
A4: This is a common occurrence. Before use, it is important to equilibrate the solution to room temperature and ensure that any precipitate has redissolved.[3] You can gently warm and sonicate the solution as described in the troubleshooting guide to aid redissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution of GYKI 52466 dihydrochloride (B599025) (MW: 366.24 g/mol ) in DMSO.
-
Weigh the Compound: Accurately weigh out 1 mg of GYKI 52466 dihydrochloride powder.
-
Add Solvent: Add 273.05 µL of high-quality, anhydrous DMSO to the vial.[1]
-
Dissolve:
-
Storage:
Visualizations
Signaling Pathway of GYKI 52466
GYKI 52466 is a non-competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. It does not act on NMDA receptors.[3][9]
Caption: Mechanism of action of GYKI 52466 as a non-competitive AMPA/kainate receptor antagonist.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to address precipitation issues with this compound solutions.
Caption: A workflow for troubleshooting the precipitation of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. GYKI 52466 dihydrochloride|AMPA/Kainate receptor antagonist|TargetMol [targetmol.com]
- 5. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GYKI 52466 Concentration for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GYKI 52466 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GYKI 52466?
A1: GYKI 52466 is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of AMPA and kainate receptors.[1][2] It binds to an allosteric site on the receptor complex, meaning it does not compete with the agonist (e.g., glutamate) for its binding site.[1][3] This antagonism is voltage-independent and does not exhibit use-dependence.[1] Notably, GYKI 52466 does not act on NMDA or GABA-A receptors.[1][4]
Q2: What is the recommended starting concentration for GYKI 52466 in electrophysiological recordings?
A2: A common starting concentration for GYKI 52466 in in vitro electrophysiology is in the range of 10-20 µM.[5] This concentration is generally sufficient to achieve significant antagonism of AMPA receptor-mediated currents. However, the optimal concentration will depend on the specific experimental conditions, including the preparation (e.g., cell culture, brain slices) and the specific goals of the experiment.
Q3: How should I prepare and store GYKI 52466 stock solutions?
A3: GYKI 52466 dihydrochloride (B599025) is soluble in water up to 10 mM and in DMSO up to 50 mM. It is recommended to prepare a concentrated stock solution in either of these solvents. For long-term storage, aliquoting the stock solution and storing it at -20°C for up to one month is advisable to prevent repeated freeze-thaw cycles.[5] On the day of the experiment, allow the aliquot to equilibrate to room temperature and ensure there is no precipitation before diluting it to the final working concentration in your recording solution.[5]
Q4: How long does it take for GYKI 52466 to take effect and to wash out?
A4: The onset of action for GYKI 52466 is relatively rapid in in vitro preparations. Following application, the inhibition of AMPA/kainate receptor-mediated responses is typically observed within minutes. The washout period, however, can be more prolonged, with inhibition lasting for 5-30 minutes after the cessation of drug application in some preparations.[6] In vivo studies have shown that the effects of GYKI 52466 can last from 60 to 90 minutes.[5]
Troubleshooting Guide
Issue 1: I'm not seeing the expected level of antagonism of AMPA receptor currents.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of GYKI 52466 can vary between different preparations and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific setup. Start with a concentration in the range of 10-20 µM and increase it incrementally.
-
-
Possible Cause 2: Drug Solution Degradation.
-
Solution: Ensure that your GYKI 52466 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[5] If in doubt, prepare a fresh stock solution.
-
-
Possible Cause 3: Incomplete Wash-in.
-
Solution: Allow sufficient time for the drug to perfuse the tissue and reach the target receptors. The time required will depend on your perfusion system and the thickness of your preparation (e.g., brain slice).
-
Issue 2: I'm observing a paradoxical increase in current at low concentrations.
-
Possible Cause: Complex Modulatory Effects.
-
Solution: At low concentrations (e.g., 10 µM), GYKI 52466 has been reported to increase the steady-state current of AMPA receptors while reducing the peak current.[7] This is thought to be due to a complex interaction with the receptor, potentially involving a change in desensitization rather than a slowing of channel closing.[7] If this effect is confounding your results, consider using a higher concentration of GYKI 52466 to achieve a more complete block.
-
Issue 3: I'm seeing evidence of off-target or non-specific effects.
-
Possible Cause 1: High Drug Concentration.
-
Solution: While GYKI 52466 is highly selective for AMPA/kainate receptors over NMDA and GABA-A receptors, very high concentrations may lead to off-target effects.[1] In vivo, high doses can cause sedation and ataxia.[8] Stick to the lowest effective concentration determined from your concentration-response experiments.
-
-
Possible Cause 2: Interaction with other compounds.
-
Solution: Be aware of potential interactions if you are co-applying other drugs. For instance, the anticonvulsant effect of GYKI 52466 can be potentiated by the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878) in some experimental models.[8]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of GYKI 52466
| Parameter | Receptor | Value | Preparation | Reference |
| IC50 | Kainate | 7.5 µM | Cultured rat hippocampal neurons | [1] |
| IC50 | AMPA | 11 µM | Cultured rat hippocampal neurons | [1] |
| IC50 | AMPA | 10-20 µM | Not specified | [2][5] |
| IC50 | Kainate | ~450 µM | Not specified | [2][5] |
| IC50 | NMDA | >50 µM | Not specified | [2][5] |
Table 2: Solubility of GYKI 52466 Dihydrochloride
| Solvent | Maximum Concentration | Reference |
| Water | 10 mM | [5] |
| DMSO | 50 mM |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Solution Preparation: Prepare a stock solution of GYKI 52466 (e.g., 10 mM in water or DMSO). On the day of the experiment, dilute the stock solution into your recording aCSF to the desired final concentration (e.g., 10, 20, or 50 µM).
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic currents or agonist-evoked currents.
-
-
Drug Application: Switch the perfusion to the aCSF containing GYKI 52466. Allow several minutes for the drug to wash in and equilibrate.
-
Data Acquisition: Record currents in the presence of GYKI 52466.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug. Monitor the recovery of the synaptic or agonist-evoked currents.
Visualizations
Caption: Mechanism of action of GYKI 52466 on AMPA/kainate receptors.
Caption: Troubleshooting workflow for experiments using GYKI 52466.
Caption: General experimental workflow for using GYKI 52466 in brain slices.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 6. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent GYKI 52466 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of GYKI 52466 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of GYKI 52466?
A1: To prepare stock solutions, dissolve GYKI 52466 in a suitable solvent such as DMSO or water.[1][2] For DMSO, concentrations up to 50 mM can be achieved.[2] For water, the maximum concentration is around 10 mM.[1][2] It is recommended to use newly opened, high-purity solvents to avoid introducing contaminants that could promote degradation.
Q2: How should I store GYKI 52466 powder and its stock solutions to prevent degradation?
A2: The solid form of GYKI 52466 should be stored at -20°C, sealed, and protected from moisture and light.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1][3] Always ensure the storage container is tightly sealed to prevent solvent evaporation and contamination.
Q3: Is GYKI 52466 sensitive to light?
Q4: How stable is GYKI 52466 in aqueous solutions at room temperature or 37°C?
A4: There is limited specific data on the stability of GYKI 52466 in aqueous solutions for extended periods at room temperature or 37°C. It is recommended to prepare and use aqueous solutions on the same day.[1] If storage of aqueous solutions is necessary, it should be for no longer than one month at -20°C.[1] For experiments at physiological temperatures, it is advisable to prepare fresh dilutions in your experimental buffer immediately before use.
Q5: Can I repeatedly freeze and thaw my stock solution of GYKI 52466?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity.[3] Prepare single-use aliquots of your stock solution to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of GYKI 52466 stock solution. | Prepare fresh stock solutions from the solid compound. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Degradation of working solutions in aqueous buffer. | Prepare fresh working dilutions in your experimental buffer immediately before each experiment. Do not store diluted aqueous solutions for extended periods. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solution instability. | Before use, ensure the solution is fully equilibrated to room temperature and that any precipitate has redissolved.[1] Gentle warming and sonication may aid in redissolving the compound in DMSO.[3] |
| Variability between experimental days. | Inconsistent handling procedures. | Standardize your experimental protocol for handling GYKI 52466. This includes using the same solvent from the same supplier, consistent timing for solution preparation, and minimizing exposure to light and elevated temperatures. |
Data Presentation
Table 1: Solubility of GYKI 52466 Dihydrochloride (B599025)
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 50 | 16.49 | [2] |
| Water | 10 | 3.3 | [1][2] |
Table 2: Recommended Storage Conditions for GYKI 52466
| Form | Temperature | Duration | Special Conditions | Reference(s) |
| Solid | -20°C | Long-term | Sealed, away from moisture and light | [3] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture and light | [1][3] |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light | [3] |
Experimental Protocols
Protocol for Preparation of GYKI 52466 Stock Solution (10 mM in DMSO)
-
Materials: GYKI 52466 dihydrochloride (MW: 366.24 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid GYKI 52466 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of GYKI 52466 in a sterile environment. For 1 mg of GYKI 52466, you will need 273 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex briefly to mix. If necessary, gentle warming (up to 60°C) and sonication can be used to ensure complete dissolution.[3]
-
Once dissolved, create single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Visualizations
Caption: Workflow for preparing and using GYKI 52466 to minimize degradation.
Caption: Factors contributing to the potential degradation of GYKI 52466.
References
- 1. Light-Sensitive Open Channel Block of Ionotropic Glutamate Receptors by Quaternary Ammonium Azobenzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of two noncompetitive AMPA receptor antagonists GYKI 52466 and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Navigating In Vivo Studies with GYKI 52466: A Technical Support Guide
For researchers and drug development professionals utilizing the selective non-competitive AMPA/kainate receptor antagonist GYKI 52466 in in vivo experiments, a number of challenges can arise, from formulation to managing dose-dependent side effects. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to facilitate smoother experimental workflows and ensure data integrity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for GYKI 52466?
GYKI 52466 is a 2,3-benzodiazepine that functions as a highly selective, non-competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2] It does not act on NMDA receptors or GABAA receptors.[1][2] Its non-competitive nature means it can inhibit receptor function even in the presence of high concentrations of glutamate, offering a potential advantage in pathological conditions associated with excessive glutamate release.[1]
2. What are the common in vivo applications of GYKI 52466?
GYKI 52466 has been primarily investigated for its anticonvulsant, neuroprotective, and anxiolytic properties.[2][3][4] It has been shown to be effective in various seizure models in mice and rats.[3][5] Additionally, its ability to modulate glutamatergic neurotransmission has led to its use in studies of pain and motor function.[6][7]
3. What are the most common side effects observed with GYKI 52466 administration?
The most frequently reported side effects are dose-dependent sedation and ataxia (motor impairment).[3][8] In many studies, these effects are observed at doses required to achieve significant anticonvulsant or neuroprotective outcomes.[3] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes these side effects for your specific experimental model.
Troubleshooting Guide
Formulation and Administration
Q1: I'm having trouble dissolving GYKI 52466 for in vivo administration. What are the recommended vehicles?
GYKI 52466 is lipophilic, which can present solubility challenges in aqueous solutions.[5] For intraperitoneal (i.p.) and intravenous (i.v.) injections, various vehicles have been successfully used. The dihydrochloride (B599025) salt of GYKI 52466 shows some solubility in water and saline.[9] For achieving higher concentrations, especially for systemic administration, the use of solubilizing agents is often necessary.
One commonly cited method to increase solubility is the use of cyclodextrins. For instance, 2-hydroxypropyl-beta-cyclodextrin (B2473086) has been used to achieve higher doses of GYKI 52466 for in vivo studies.[10] It is recommended to start with physiological saline and, if solubility is an issue, to explore the use of a low percentage of DMSO or a cyclodextrin-based vehicle. Always ensure the final vehicle concentration is well-tolerated by the animal model.
Q2: My GYKI 52466 solution appears to precipitate upon standing. How can I ensure its stability?
Precipitation can be a significant issue, particularly with supersaturated solutions or upon changes in temperature. To ensure the stability of your GYKI 52466 solution:
-
Prepare fresh solutions: It is best practice to prepare the dosing solution immediately before administration.
-
Sonication: Gentle sonication can aid in dissolving the compound and maintaining a homogenous suspension.
-
Storage: If short-term storage is necessary, keep the solution at a controlled room temperature and protected from light. For longer-term storage, it is advisable to store aliquots of a stock solution in a suitable solvent like DMSO at -20°C or -80°C and then dilute to the final vehicle just before use.[11] Always visually inspect the solution for any precipitation before injection.
Q3: What are the recommended routes of administration and typical dosages?
The most common routes for in vivo administration of GYKI 52466 are intraperitoneal (i.p.) and intravenous (i.v.). The optimal dosage will vary depending on the animal model, the intended therapeutic effect, and the route of administration.
| Application | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Anticonvulsant | Mice | i.p. | 10-20 mg/kg | [3] |
| Anticonvulsant | Mice | i.p. | 1.76-13.2 mg/kg | [11] |
| Anxiolytic | Rats | i.p. | 0.01 mg/kg | [4] |
| Motor Function | Rats | i.v. | 0.5-8 mg/kg | [12] |
| Neuroprotection | Rats | i.p. | 15 mg/kg | [13] |
It is strongly recommended to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Experimental Outcomes
Q4: I am not observing the expected therapeutic effect with GYKI 52466. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dosage: The dose may be too low to achieve a therapeutic concentration in the central nervous system (CNS). Due to its lipophilicity, GYKI 52466 readily penetrates the blood-brain barrier.[5] However, CNS penetration can be influenced by the vehicle and route of administration. Consider a dose-escalation study.
-
Timing of Administration: The timing of drug administration relative to the experimental challenge is critical. For example, in seizure models, the anticonvulsant effects are typically observed shortly after i.p. administration.[3]
-
Formulation Issues: As discussed above, poor solubility or precipitation can lead to a lower effective dose being administered.
-
Animal Model Specifics: The response to GYKI 52466 can vary between different animal strains and species.
Q5: The animals are showing excessive sedation and ataxia, which is interfering with the behavioral assessment. How can I mitigate this?
This is a known dose-dependent side effect of GYKI 52466.[3] To address this:
-
Dose Reduction: The most straightforward approach is to lower the dose. You may need to find a balance between therapeutic efficacy and motor impairment.
-
Alternative Administration Route: In some cases, the route of administration can influence the peak concentration and side effect profile.
-
Acclimatization: Ensure that animals are properly acclimatized to the experimental procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.
Experimental Protocols
Preparation of GYKI 52466 for Intraperitoneal (i.p.) Injection
-
Weighing: Accurately weigh the required amount of GYKI 52466 dihydrochloride powder.
-
Initial Solubilization: For a target concentration of 1 mg/mL, dissolve the powder in sterile physiological saline (0.9% NaCl). Vortex thoroughly.
-
Enhancing Solubility (if needed): If solubility is limited, consider the following:
-
Co-solvent: Add a small percentage of DMSO (e.g., 5-10%) to the saline. Ensure the final DMSO concentration is non-toxic to the animals.
-
Cyclodextrin: Prepare a solution of 2-hydroxypropyl-beta-cyclodextrin (e.g., 20-40% w/v) in sterile water. Add the GYKI 52466 powder to this solution and stir until dissolved.
-
-
Final Preparation: Adjust the final volume with saline to achieve the desired concentration. Ensure the solution is clear and free of particulates before injection.
Experimental Workflow for Assessing Anticonvulsant Activity
Caption: Workflow for evaluating the anticonvulsant effects of GYKI 52466.
Signaling Pathway
GYKI 52466 exerts its effects by non-competitively antagonizing AMPA and kainate receptors, thereby inhibiting glutamate-mediated excitatory neurotransmission.
Caption: Mechanism of action of GYKI 52466 on glutamatergic synapses.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 10. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with GYKI 52466
Welcome to the technical support center for GYKI 52466. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this selective, non-competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GYKI 52466?
GYKI 52466 is a 2,3-benzodiazepine that functions as a non-competitive antagonist of ionotropic glutamate (B1630785) receptors, showing high selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It binds to an allosteric site on the AMPA receptor, which means it does not compete with glutamate for its binding site.[2][3] This allosteric modulation results in the inhibition of ion flow through the receptor channel.[2] Unlike typical 1,4-benzodiazepines, GYKI 52466 does not act on GABAA receptors.[1]
Q2: What is the selectivity profile of GYKI 52466?
GYKI 52466 is highly selective for AMPA receptors over N-methyl-D-aspartate (NMDA) and kainate receptors. However, it does exhibit some activity at kainate receptors at higher concentrations.
Q3: What are the known in vivo effects of GYKI 52466?
GYKI 52466 is known to have anticonvulsant, skeletal muscle relaxant, and neuroprotective properties.[1] It has been shown to be effective in various seizure models and can reduce neuronal damage in excitotoxicity models.[4][5][6] At higher doses, it can cause sedation, ataxia, and motor impairment.[7][8][9]
Q4: I am not seeing the expected antagonist effect in my experiment. What could be the reason?
Several factors could contribute to a lack of effect. See the "Troubleshooting Guide" below for a more detailed breakdown. Common reasons include suboptimal concentration, issues with drug solubility and stability, and the specific experimental model being used. For instance, in vivo neuroprotective effects of GYKI 52466 have been reported as weak in some models.[5]
Q5: Are there any known off-target effects I should be aware of?
While generally selective, some studies have reported minor effects on NMDA receptors in a small number of neurons.[10] Additionally, its 2,3-benzodiazepine structure is distinct from classical 1,4-benzodiazepines and it does not act on GABAA receptors.[1] However, one study noted that the GABAA receptor-associated benzodiazepine (B76468) site might be involved in its effect on spinal reflex transmission, though not critically for its anticonvulsant effects.[7]
Troubleshooting Guide
Issue 1: Suboptimal or No Antagonism of AMPA Receptors
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify that the concentration of GYKI 52466 is appropriate for your experimental model. Refer to the table below for reported effective concentrations. In vitro IC50 values for AMPA- and kainate-activated currents are around 11 µM and 7.5 µM, respectively.[3] |
| Solubility Issues | GYKI 52466 dihydrochloride (B599025) is soluble in water (up to 10 mM) and DMSO (up to 50 mM).[11] Ensure the compound is fully dissolved. For in vivo intracerebral applications, solubilization in vehicles like 2-hydroxypropyl-beta-cyclodextrin (B2473086) has been used to achieve higher concentrations.[5] |
| Drug Stability | Prepare fresh stock solutions and store them appropriately. For long-term storage, keep aliquots at -20°C.[11] Avoid repeated freeze-thaw cycles. |
| Experimental Model Specificity | The efficacy of GYKI 52466 can vary between different cell types, brain regions, and in vivo models. For example, it showed limited protection against AMPA-induced toxicity in vivo.[5] Consider the specific subunit composition of the AMPA receptors in your system, as this can influence antagonist potency.[12] |
Issue 2: Unexpected Behavioral or Physiological Effects in Vivo
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Side Effects | High doses of GYKI 52466 are known to cause sedation, ataxia, and motor impairment.[7][8][9] If these effects are confounding your results, consider performing a dose-response curve to find a therapeutic window with minimal side effects. |
| Interaction with Anesthetics | The effects of GYKI 52466 can be influenced by anesthetics. For example, its depressant effect on the micturition reflex was unmasked by urethane (B1682113) anesthesia.[13] If possible, use alternative anesthetics or conscious animal models to verify your findings. |
| Paradoxical Effects | In a genetic rat model of absence epilepsy, GYKI 52466 paradoxically increased the number and duration of spike-wave discharges.[9] Be aware that the effects of AMPA receptor modulation can be complex and model-dependent. |
| Interaction with Other Drugs | GYKI 52466 can potentiate the anticonvulsant activity of some conventional antiepileptic drugs like valproate and carbamazepine.[14] It has also been shown to interact with NMDA receptor antagonists, in some cases increasing their behavioral effects.[15][16] |
Data Presentation
Table 1: In Vitro Efficacy of GYKI 52466
| Receptor/Response | IC50 Value | Cell Type | Reference |
| AMPA-induced responses | 10-20 µM | [1][11] | |
| AMPA-activated currents | 11 µM | Cultured rat hippocampal neurons | [3] |
| Kainate-induced responses | ~450 µM | [1][11] | |
| Kainate-activated currents | 7.5 µM | Cultured rat hippocampal neurons | [3] |
| NMDA-induced responses | >> 50 µM | [1][11] |
Table 2: Effective Concentrations of GYKI 52466 in Various Models
| Experimental Model | Effective Concentration/Dose | Observed Effect | Reference |
| Anticonvulsant (mice) | 10-20 mg/kg (i.p.) | Increased seizure threshold | [7] |
| Anticonvulsant (rats, kindled) | 10 mg/kg (i.p.) | Reduced after-discharge and seizure score | [8] |
| Attenuation of LTP (in vitro) | 80 µM | Attenuated LTP expression | [17] |
| Anxiolytic-like behavior (rodents) | 0.01 mg/kg | Active in elevated plus maze | [18] |
| Attenuation of DOI-induced head shakes | 7.5 mg/kg (i.p.) | Blocked increase in head shakes | [19] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol is a generalized procedure based on methodologies where GYKI 52466 has been characterized.[3]
-
Cell Preparation: Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine coated glass coverslips. Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 10-14 days in vitro.
-
Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. To isolate AMPA/kainate receptor currents, include picrotoxin (B1677862) (50 µM) to block GABAA receptors and Mg2+-free external solution with D-AP5 (50 µM) to block NMDA receptors.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, and 2 MgCl2, pH adjusted to 7.2 with CsOH.
-
Data Acquisition: Establish a whole-cell recording configuration. Clamp the neuron at a holding potential of -60 mV.
-
Drug Application: Apply the AMPA receptor agonist (e.g., 100 µM kainate or AMPA) using a rapid solution exchange system. Once a stable baseline response is established, co-apply the agonist with varying concentrations of GYKI 52466 to determine its inhibitory effect.
-
Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of GYKI 52466. Calculate the percent inhibition and generate a concentration-response curve to determine the IC50 value.
Protocol 2: Assessment of Anticonvulsant Activity in a Mouse Seizure Model
This protocol is a generalized procedure for evaluating the in vivo anticonvulsant effects of GYKI 52466.[7]
-
Animals: Use adult male mice (e.g., DBA/2 strain for audiogenic seizures or Swiss Webster for chemically or electrically induced seizures). Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare GYKI 52466 in a suitable vehicle (e.g., saline or 0.5% methylcellulose). Ensure the drug is fully dissolved.
-
Drug Administration: Administer GYKI 52466 via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 15-30 minutes), induce seizures. This can be done through:
-
Maximal Electroshock (MES): Deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Pentylenetetrazol (PTZ) Infusion: Infuse PTZ intravenously at a constant rate until the onset of myoclonic, clonic, or tonic seizures.
-
-
Behavioral Scoring: Observe and score the seizure severity and latency to onset. For the MES test, the endpoint is the presence or absence of a tonic hindlimb extension. For the PTZ test, record the threshold dose of PTZ required to elicit each seizure type.
-
Data Analysis: Compare the seizure scores, latencies, or thresholds between the vehicle-treated and GYKI 52466-treated groups. Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of any anticonvulsant effects.
Mandatory Visualizations
Caption: Mechanism of GYKI 52466 action on the AMPA receptor.
Caption: Workflow for troubleshooting unexpected results with GYKI 52466.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of two noncompetitive AMPA receptor antagonists GYKI 52466 and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 12. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The AMPA receptor antagonist GYKI 52466 reverses the anti-cataleptic effects of the competitive NMDA receptor antagonist CGP 37849 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some central effects of GYKI 52466, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: GYKI 52466 Dose-Response Curve Analysis
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on conducting a dose-response curve analysis of GYKI 52466, a selective non-competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is GYKI 52466 and what is its primary mechanism of action?
A1: GYKI 52466 is a 2,3-benzodiazepine compound that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate (B1630785), GYKI 52466 binds to an allosteric site on the AMPA receptor, thereby preventing ion channel opening and reducing neuronal excitation.[1][2] It shows significantly less activity at kainate and NMDA receptors.[1][3]
Q2: What are the reported IC50 values for GYKI 52466?
A2: The half-maximal inhibitory concentration (IC50) for GYKI 52466 can vary depending on the experimental conditions and receptor subunit composition. However, typical values are in the low micromolar range for AMPA receptors. Please refer to the data table below for specific values.
Q3: Can GYKI 52466 be used in in vivo studies?
A3: Yes, GYKI 52466 is orally active and has been shown to have anticonvulsant properties in various animal models.[4] It possesses good blood-brain barrier permeability, making it suitable for systemic administration in in vivo research.[4]
Q4: Does GYKI 52466 affect NMDA receptors?
A4: GYKI 52466 is highly selective for AMPA and, to a lesser extent, kainate receptors. It is reported to be inactive against N-methyl-D-aspartate (NMDA) receptor-mediated responses at concentrations where it effectively blocks AMPA receptors.[1]
Quantitative Data Summary
The following table summarizes the inhibitory potency of GYKI 52466 on different ionotropic glutamate receptors.
| Receptor Target | Reported IC50 Value (µM) | Experimental Model | Reference |
| AMPA Receptor | 11 | Cultured rat hippocampal neurons | [1] |
| AMPA Receptor | 10-20 | Not specified | |
| Kainate Receptor | 7.5 | Cultured rat hippocampal neurons | [1] |
| Kainate Receptor | ~450 | Not specified | |
| NMDA Receptor | >50 | Not specified |
Experimental Protocol: Generating a GYKI 52466 Dose-Response Curve using Whole-Cell Electrophysiology
This protocol outlines the key steps for determining the dose-response relationship of GYKI 52466 on AMPA receptor-mediated currents in cultured neurons or brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Ensure the solution is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution for Patch Pipette: A typical internal solution contains (in mM): 140 K-gluconate, 10 HEPES, 5 NaCl, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.1 GTP-Na. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
GYKI 52466 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of GYKI 52466 in a suitable solvent like DMSO. Store aliquots at -20°C.
-
Agonist Solution: Prepare a solution of an AMPA receptor agonist, such as glutamate or AMPA, at a concentration that elicits a submaximal response (e.g., EC20-EC50).
2. Cell/Slice Preparation:
-
Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical) on coverslips and culture for an appropriate duration to allow for mature synapse formation.
-
Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Setup: Use a patch-clamp amplifier and a microscope with appropriate optics. Perfuse the recording chamber with oxygenated aCSF at a constant rate.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a healthy neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 to -70 mV to record inward currents.
-
Baseline Recording: Apply the AMPA receptor agonist to the cell and record the baseline inward current. Ensure the response is stable over several applications.
4. GYKI 52466 Application and Data Acquisition:
-
Dose Application: Prepare a series of dilutions of GYKI 52466 in aCSF from the stock solution. Apply each concentration of GYKI 52466 to the cell for a sufficient time to allow for equilibration before co-applying with the agonist.
-
Recording: Record the peak amplitude of the inward current in the presence of each concentration of GYKI 52466.
-
Washout: After each application, wash the cell thoroughly with aCSF to ensure the removal of the drug and the return of the agonist-evoked current to baseline levels.
5. Data Analysis:
-
Normalization: Normalize the peak current amplitude at each GYKI 52466 concentration to the baseline (agonist alone) response.
-
Dose-Response Curve Fitting: Plot the normalized current as a function of the logarithm of the GYKI 52466 concentration. Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value and the Hill slope.
Visualizations
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Minimizing motor impairment side effects of GYKI 52466
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize motor impairment side effects associated with the use of GYKI 52466 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GYKI 52466 and what is its primary mechanism of action?
A1: GYKI 52466 is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike traditional 1,4-benzodiazepines, it does not act on GABA-A receptors. Its primary mechanism is to allosterically inhibit AMPA receptors, thereby reducing fast excitatory neurotransmission mediated by glutamate. This action underlies its anticonvulsant and neuroprotective properties.
Q2: What are the common side effects of GYKI 52466 observed in preclinical studies?
A2: The most commonly reported side effects of GYKI 52466 at therapeutically relevant doses for anticonvulsant activity are motor impairments, including ataxia (impaired coordination), sedation, and muscle relaxation.[1][2] These side effects are dose-dependent and represent a significant challenge in achieving a therapeutic window with minimal adverse effects.[2]
Q3: At what doses are motor impairments typically observed with GYKI 52466?
A3: Significant motor impairment, sedation, and ataxia are generally observed at doses of 10 mg/kg and higher in rodents.[1][3] Some studies report debilitating motor and cognitive side effects at doses as low as 10–15 mg/kg.[4] However, the precise threshold for motor impairment can vary depending on the animal model and the specific behavioral test used.
Q4: Is it possible to achieve a therapeutic effect with GYKI 52466 without inducing motor side effects?
A4: Achieving a complete separation of therapeutic effects and motor impairment is challenging with GYKI 52466 as a monotherapy, as the doses required for anticonvulsant activity often overlap with those causing motor deficits.[2] However, some strategies can be employed to mitigate these side effects, such as dose reduction and co-administration with other compounds.[5][6]
Q5: How does the side effect profile of GYKI 52466 compare to other AMPA receptor antagonists like NBQX?
A5: Both GYKI 52466 and the competitive AMPA receptor antagonist NBQX produce motor impairment at doses that are protective in the maximal electroshock (MES) seizure test.[2] One study indicated that both compounds were unable to increase seizure thresholds at doses below those inducing sedation and ataxia.[1]
Troubleshooting Guides
Issue: Observed Ataxia and Sedation in Experimental Animals
Potential Cause: The administered dose of GYKI 52466 is likely too high, falling into the range that typically induces motor impairment.
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to lower the dose of GYKI 52466. A dose-response study is recommended to identify the minimal effective dose for the desired therapeutic effect (e.g., anticonvulsant activity) and the threshold for motor impairment in your specific experimental model.
-
Co-administration with Conventional Antiepileptics: Consider co-administering a lower, non-impairing dose of GYKI 52466 with a conventional antiepileptic drug. Studies have shown that GYKI 52466 can potentiate the anticonvulsant effects of drugs like valproate and clonazepam, allowing for a reduction in the required dose of GYKI 52466 and consequently minimizing motor side effects.[5][6]
-
Example: A study in amygdala-kindled rats showed that a low dose of GYKI 52466 (2 mg/kg) combined with clonazepam (0.003 mg/kg) or valproate (75 mg/kg) provided anticonvulsant effects without significant motor deficits as measured by the rotarod test.[6]
-
-
Pharmacokinetic Considerations: Be aware of the timing of peak plasma concentration and its relation to the onset of motor impairments. This can help in designing the timing of behavioral assessments to avoid the peak of side effects if the therapeutic window allows.
Issue: Difficulty in Establishing a Therapeutic Window
Potential Cause: The therapeutic index of GYKI 52466 for its anticonvulsant effects versus motor impairment is narrow.
Troubleshooting Steps:
-
Quantitative Assessment of Motor Function: Employ sensitive and quantitative behavioral assays to precisely determine the onset and severity of motor impairment at different doses. The Rotarod test for motor coordination and the Open Field test for locomotor activity are standard methods.
-
Systematic Dose-Response Analysis: Conduct a thorough dose-response study for both the desired therapeutic effect and motor side effects. This will allow for an empirical determination of the therapeutic index in your specific experimental setup.
-
Consider Alternative Compounds: If a suitable therapeutic window cannot be established, consider exploring newer analogs of GYKI 52466 that may have an improved side effect profile.[7][8]
Data Presentation
Table 1: Dose-Dependent Effects of GYKI 52466 on Seizure Protection and Motor Impairment
| Dose (mg/kg, i.p.) | Anticonvulsant Effect | Motor Impairment (Sedation/Ataxia) | Reference |
| 2 | Ineffective in amygdala-kindled seizures | No significant motor deficits | [6] |
| 5 | Significant anticonvulsant effect in amygdala-kindled seizures | Significant impairment of retention | [6] |
| 10-20 | Significant increase in maximal electroshock seizure threshold | Sedation and ataxia | [1] |
| 10 | Reduces seizure score and after-discharge duration | Severe motor side effects | [3] |
| 20 | Significant reduction in seizure score and after-discharge duration | Severe motor side effects | [3] |
Table 2: Effects of GYKI 52466 Co-administration on Anticonvulsant Activity and Side Effects
| GYKI 52466 Dose (mg/kg) | Co-administered Drug (Dose, mg/kg) | Anticonvulsant Outcome | Motor Side Effects | Reference |
| 2 | Clonazepam (0.003) | Significant reduction in seizure severity and duration | No significant motor deficits | [6] |
| 2 | Valproate (75) | Significant reduction in seizure parameters | No significant motor deficits | [6] |
| up to 5 | Carbamazepine or Diphenylhydantoin (ED50 dose) | Potentiated anticonvulsant activity | Devoid of significant motor impairment | [5] |
| up to 5 | Valproate (ED50 dose) | Potentiated anticonvulsant activity | Superior to valproate alone in terms of adverse effects | [5] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents following the administration of GYKI 52466.
Materials:
-
Rotarod apparatus
-
Test animals (rats or mice)
-
GYKI 52466 solution and vehicle control
-
Syringes for injection
-
Timer
Methodology:
-
Acclimation and Training:
-
Acclimate the animals to the testing room for at least 30 minutes before the first session.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the drug administration day.
-
Each training session should consist of 3-5 trials with an inter-trial interval of at least 15 minutes.
-
For each trial, place the animal on the rotating rod at a low, constant speed (e.g., 4 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the animal falls or remains on the rod for a predetermined maximum time (e.g., 300 seconds).
-
-
Drug Administration:
-
On the test day, administer the predetermined dose of GYKI 52466 or vehicle control (e.g., intraperitoneally).
-
Allow for a specific absorption period before testing (e.g., 15-30 minutes).
-
-
Testing:
-
Place the animal on the rotarod and start the rotation (using the same parameters as in training).
-
Record the latency to fall.
-
Repeat for a total of 3 trials with appropriate inter-trial intervals.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal across the trials.
-
Compare the performance of the GYKI 52466-treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Open Field Test for Locomotor Activity
Objective: To evaluate general locomotor activity and exploratory behavior in rodents treated with GYKI 52466.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video camera and tracking software
-
Test animals (rats or mice)
-
GYKI 52466 solution and vehicle control
-
Syringes for injection
Methodology:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test. The open field arena should be novel to the animal on the test day.
-
-
Drug Administration:
-
Administer the predetermined dose of GYKI 52466 or vehicle control.
-
Allow for a specific absorption period.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity using the video camera for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Use the tracking software to analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Compare the data from the GYKI 52466-treated groups with the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: AMPA Receptor Signaling Pathway and the Action of GYKI 52466.
Caption: Experimental Workflow for Assessing Motor Impairment.
Caption: Logical Relationship of Co-administration Strategy.
References
- 1. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 5. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anticonvulsive and acute neuroprotective activity of three 2,3-benzodiazepine compounds, GYKI 52466, GYKI 53405, and GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of GYKI 52466 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent long-term delivery of GYKI 52466. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to support the successful implementation of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is GYKI 52466 and what is its primary mechanism of action?
GYKI 52466 is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2][3] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 binds to an allosteric site on the receptor complex, thereby preventing ion channel opening and reducing neuronal excitation.[3] It has demonstrated anticonvulsant and neuroprotective properties in various preclinical models.[1]
Q2: What are the solubility and stability characteristics of GYKI 52466 dihydrochloride (B599025)?
The solubility and stability of GYKI 52466 dihydrochloride are critical for preparing solutions for long-term delivery. Key parameters are summarized in the table below. For long-term studies, it is crucial to prepare fresh solutions and store them appropriately to prevent degradation. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[4]
Q3: How can I increase the solubility of GYKI 52466 for in vivo studies?
The aqueous solubility of GYKI 52466 dihydrochloride is limited. To achieve higher concentrations for in vivo administration, particularly for continuous delivery via osmotic pumps, the use of a solubilizing agent is recommended. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to increase the solubility of GYKI 52466.[5] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like GYKI 52466, within their central cavity, thereby enhancing their solubility in aqueous solutions.[6][7]
Q4: What is the recommended method for long-term, consistent delivery of GYKI 52466?
For long-term studies requiring consistent plasma concentrations, continuous delivery using osmotic pumps is a highly effective method. This approach avoids the peaks and troughs in drug levels associated with repeated injections and minimizes animal stress. Osmotic pumps can be implanted subcutaneously or intraperitoneally to provide a steady, zero-order release of the drug over a prolonged period.
Data Summary
Table 1: Solubility and Storage of GYKI 52466 Dihydrochloride
| Property | Value | Source |
| Solubility in Water | >10 mg/mL | [1] |
| Solubility in DMSO | ~16.49 mg/mL (50 mM) | [8] |
| Stock Solution Storage | -20°C for up to 1 month | [4] |
| -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of GYKI 52466 Solution for Osmotic Pump Delivery using HP-β-Cyclodextrin
This protocol details the preparation of a sterile GYKI 52466 solution suitable for continuous in vivo delivery using an osmotic pump. The use of HP-β-cyclodextrin is included to enhance solubility.
Materials:
-
GYKI 52466 dihydrochloride
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filters
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Concentrations: Determine the desired daily dose of GYKI 52466 and the pumping rate of the selected osmotic pump. Use the following formula to calculate the required concentration of the drug solution: Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
-
Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile saline. A common concentration for HP-β-CD is 20-40% (w/v), but this should be optimized for your specific needs. Gentle warming and vortexing can aid dissolution.
-
Dissolve GYKI 52466: Weigh the required amount of GYKI 52466 dihydrochloride and add it to the HP-β-CD solution.
-
Facilitate Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for short intervals until the GYKI 52466 is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a sterile vial. This step is critical to ensure the sterility of the solution to be loaded into the osmotic pump.
-
Pump Filling: Following the osmotic pump manufacturer's instructions, aseptically fill the pumps with the sterile GYKI 52466 solution.
-
Priming (Incubation): Before implantation, incubate the filled osmotic pumps in sterile saline at 37°C for the time specified by the manufacturer. This ensures the pump begins delivering at a steady rate immediately upon implantation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the drug solution | - Exceeded solubility limit.- Temperature fluctuations.- Incorrect solvent pH. | - Increase the concentration of HP-β-cyclodextrin.- Prepare fresh solution and store at the recommended temperature.- Ensure the pH of the saline is neutral. |
| Inconsistent or no drug delivery from the osmotic pump | - Air bubbles trapped in the pump reservoir.- Clogging of the pump's delivery port.- Pump failure. | - Follow the manufacturer's instructions carefully to avoid trapping air during filling.- Ensure the drug solution is completely dissolved and sterile-filtered before filling the pump.- Verify pump function in vitro before implantation by measuring the release rate in saline at 37°C. |
| Unexpected behavioral changes in animals | - Dose is too high, leading to off-target effects.- Inconsistent drug delivery leading to bolus release. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Ensure proper pump function and consistent, zero-order release. |
| Loss of drug efficacy over time | - Degradation of GYKI 52466 in the solution at 37°C within the pump.- Development of tolerance in the animal model. | - While short-term stability in solution is documented, long-term stability at 37°C should be empirically tested for the duration of your study. Consider replacing the pump with a fresh one for very long-term experiments.- Incorporate appropriate control groups to assess for tolerance. |
Visualizations
Signaling Pathway of GYKI 52466 Action
Caption: Non-competitive antagonism of the AMPA receptor by GYKI 52466.
Experimental Workflow for Long-Term Delivery
Caption: Step-by-step workflow for preparing and using GYKI 52466 with osmotic pumps.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to AMPA Receptor Antagonists: GYKI 52466 Hydrochloride vs. NBQX
For researchers, scientists, and drug development professionals, understanding the nuanced differences between AMPA receptor antagonists is critical for designing targeted and effective experiments. This guide provides a detailed comparison of two widely used AMPA receptor antagonists, GYKI 52466 hydrochloride and NBQX, supported by experimental data and protocols.
Executive Summary
GYKI 52466 and NBQX are both potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. However, they exhibit fundamental differences in their mechanism of action, which translates to distinct experimental outcomes. GYKI 52466 is a 2,3-benzodiazepine that acts as a non-competitive antagonist, while NBQX is a quinoxalinedione (B3055175) that functions as a competitive antagonist. This core difference influences their potency, kinetics, and in vivo effects, making each compound suitable for different research applications.
At a Glance: Key Differences
| Feature | This compound | NBQX |
| Mechanism of Action | Non-competitive antagonist[1][2] | Competitive antagonist[3][4] |
| Binding Site | Allosteric site on the AMPA receptor complex[2][5] | Glutamate (B1630785) recognition site[4] |
| Chemical Class | 2,3-Benzodiazepine[1][2] | Quinoxalinedione[6] |
Quantitative Comparison: Potency and Selectivity
The following table summarizes the key quantitative parameters for GYKI 52466 and NBQX based on published experimental data.
| Parameter | This compound | NBQX | Source |
| AMPA Receptor IC50 (in vitro) | 10-20 µM[1][7], 11 µM[2], 6.87 +/- 0.46 µM (peak), 4.44 +/- 0.21 µM (plateau)[3], ~7.5 µM[8] | 60.4 +/- 4.2 nM (peak), 706 +/- 99 nM (plateau)[3], ~0.4 µM[8] | [1][2][3][7][8] |
| Kainate Receptor IC50 (in vitro) | ~450 µM[1], 7.5 µM[2], 17.3 +/- 1.8 µM (peak), 15.5 +/- 3.3 µM (plateau)[3] | 18.1 +/- 2.9 nM (peak), 298 +/- 27 nM (plateau)[3] | [1][2][3] |
| NMDA Receptor Activity | Inactive (>50 µM)[1][2] | Weak effect at 60 µM[8] | [1][2][8] |
| Anticonvulsant ED50 (in vivo) | ~19 µmol/kg (i.v.) for AMPA-evoked activity[8] | ~32 µmol/kg (i.v.) for AMPA-evoked activity[8] | [8] |
Mechanism of Action: A Tale of Two Binding Sites
The distinct mechanisms of GYKI 52466 and NBQX are central to their differing pharmacological profiles.
GYKI 52466 , as a non-competitive antagonist, binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[2][5] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[2] This "use-independent" blockade means its effectiveness is not diminished by high concentrations of the agonist (glutamate).[2]
NBQX , in contrast, is a competitive antagonist.[3][4] It directly competes with glutamate for binding at the agonist recognition site on the AMPA receptor.[4] When NBQX is bound, glutamate cannot activate the receptor. The level of inhibition by NBQX is therefore dependent on the concentration of both the antagonist and the agonist.
In Vitro and In Vivo Effects: A Comparative Overview
Both GYKI 52466 and NBQX have demonstrated potent anticonvulsant and neuroprotective properties in various models. However, their differing mechanisms can lead to distinct outcomes.
-
Anticonvulsant Activity: Both compounds are effective against seizures in models like the maximal electroshock (MES) and pentylenetetrazol tests.[9] However, GYKI 52466 has shown efficacy against seizures induced by 4-aminopyridine, kainate, and AMPA, where NBQX was ineffective.[9] This may be attributed to the non-competitive nature of GYKI 52466, which is advantageous in conditions of excessive glutamate release that can overcome competitive antagonists.[2][10]
-
Neuroprotection: Both antagonists exhibit neuroprotective effects. NBQX has been shown to be neuroprotective in a focal ischemia model.[4] GYKI 52466 has also demonstrated neuroprotective properties, although some studies suggest it is only weakly effective as a neuroprotective agent in certain in vivo models.[11]
-
Side Effects: Both GYKI 52466 and NBQX can cause motor impairment at doses similar to their protective doses in the MES test, indicating a narrow therapeutic window for this side effect.[9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Antagonist Potency
This protocol is used to measure the effect of the antagonists on AMPA and kainate-evoked currents in cultured neurons.
Methodology:
-
Cell Culture: Culture rat hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing standard physiological ion concentrations.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron.
-
Agonist Application: Apply AMPA or kainate at a fixed concentration (e.g., 50 µM) to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of either GYKI 52466 or NBQX.
-
Data Analysis: Measure the peak and plateau of the inward current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]
In Vivo Microdialysis for Assessing Neurotransmitter Release
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions in response to drug administration.
Methodology:
-
Animal Preparation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the target brain region (e.g., hippocampus or striatum).
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to measure basal acetylcholine (B1216132) (ACh) or glutamate levels.
-
Drug Administration: Locally perfuse GYKI 52466 or NBQX through the microdialysis probe at various concentrations.
-
Sample Collection: Continue to collect dialysate samples during and after drug administration.
-
Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Determine the effect of the antagonist on the basal and stimulated release of the neurotransmitter.
Conclusion: Choosing the Right Tool for the Job
The choice between GYKI 52466 and NBQX depends heavily on the specific research question.
-
GYKI 52466 is the antagonist of choice when investigating the role of AMPA receptors in the context of potentially high endogenous glutamate concentrations, such as during excitotoxicity or seizures. Its non-competitive mechanism ensures a consistent level of receptor blockade regardless of agonist concentration.
-
NBQX , with its competitive mechanism, is a valuable tool for studies where a direct competition with the natural ligand is desired, for instance, in receptor binding assays or when a more nuanced, concentration-dependent inhibition is required.
Both compounds are powerful and selective antagonists that will continue to be instrumental in elucidating the complex role of AMPA receptors in neuronal function and dysfunction. A thorough understanding of their distinct properties is paramount for the accurate interpretation of experimental results.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NBQX - Wikipedia [en.wikipedia.org]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Properties of GYKI 52466 and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticonvulsant effects of GYKI 52466 and diazepam, drawing upon experimental data to illuminate their distinct mechanisms of action, efficacy in various seizure models, and potential therapeutic applications.
Executive Summary
GYKI 52466, a 2,3-benzodiazepine, distinguishes itself as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike classical 1,4-benzodiazepines such as diazepam, its mechanism of action is not mediated by GABA-A receptors.[2] Diazepam, a widely used benzodiazepine (B76468), exerts its anticonvulsant effects by positively modulating the function of GABA-A receptors, thereby enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[3][4] This fundamental difference in their molecular targets underpins their varying profiles of anticonvulsant activity and potential clinical utility. Experimental evidence suggests that while both compounds are effective anticonvulsants, GYKI 52466 may offer advantages in treating status epilepticus, particularly in cases that become refractory to benzodiazepines.[1][5]
Mechanism of Action
The anticonvulsant properties of GYKI 52466 and diazepam stem from their interaction with distinct neurotransmitter systems involved in the regulation of neuronal excitability.
GYKI 52466: AMPA Receptor Antagonism
GYKI 52466 acts as a non-competitive antagonist at ionotropic AMPA receptors.[1][2] In the context of epilepsy, excessive activation of glutamate (B1630785) receptors, including AMPA receptors, contributes to the generation and spread of seizure activity. By binding to a site on the AMPA receptor distinct from the glutamate binding site, GYKI 52466 reduces the influx of sodium and calcium ions into the neuron, thereby dampening excitatory neurotransmission and suppressing seizures.[1] This non-competitive nature means its blocking action is not overcome by high concentrations of glutamate, which can occur during intense seizure activity.[1]
Diazepam: Positive Allosteric Modulation of GABA-A Receptors
Diazepam belongs to the benzodiazepine class of drugs and functions as a positive allosteric modulator of GABA-A receptors.[3][4][6] It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[6] This binding event increases the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][6] The enhanced GABAergic signaling leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]
Comparative Efficacy: Experimental Data
The anticonvulsant efficacy of GYKI 52466 and diazepam has been evaluated in various animal models of epilepsy. The following table summarizes key quantitative data from these studies.
| Parameter | GYKI 52466 | Diazepam | Animal Model | Reference |
| ED50 (Clonic Seizure Suppression) | 39 µmol/kg (i.p.) | Not Reported in Study | Sound-induced seizures in rats | [7] |
| ED50 (Clonic Seizure Suppression) | 13 µmol/kg (i.v.) | Not Reported in Study | Photically induced myoclonus in baboons | [7] |
| Effective Dose (Termination of Status Epilepticus) | 50 mg/kg (i.p.) | 25 mg/kg followed by 12.5 mg/kg (i.p.) | Kainic acid-induced status epilepticus in mice | [1][5] |
| Effect on Maximal Electroshock (MES) Seizure Threshold | Significantly increased at 10-20 mg/kg (i.p.) | Significantly increased at 5 mg/kg (i.p.) | MES test in mice | [8] |
| Effect on Pentylenetetrazol (PTZ) Seizure Threshold (Myoclonic & Clonic) | Significantly increased at 10-20 mg/kg (i.p.) | Effective at doses lower than those for MES | Intravenous PTZ infusion in mice | [8] |
| Effect on Pentylenetetrazol (PTZ) Seizure Threshold (Tonic) | Markedly increased | Less potent than GYKI 52466 | Intravenous PTZ infusion in mice | [8] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and experimental evaluation of these compounds, the following diagrams are provided.
References
- 1. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 5. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. The non-N-methyl-D-aspartate receptor antagonists, GYKI 52466 and NBQX are anticonvulsant in two animal models of reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMPA Receptor Blockade: A Comparative Guide to GYKI 52466
This guide provides a comprehensive comparison of GYKI 52466, a non-competitive AMPA receptor antagonist, with other commonly used antagonists. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to AMPA Receptor Antagonism
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their blockade is a key area of research for therapeutic interventions in neurological disorders characterized by excessive glutamate excitotoxicity, such as epilepsy and ischemia. GYKI 52466 is a 2,3-benzodiazepine derivative that stands out as a selective, non-competitive antagonist of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 acts at an allosteric site to inhibit receptor function.[1][3] This guide will compare GYKI 52466 with the competitive antagonists NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).
Comparative Analysis of AMPA Receptor Antagonists
The selection of an appropriate AMPA receptor antagonist is critical for experimental success. The following tables summarize the key characteristics and quantitative data for GYKI 52466, NBQX, and CNQX to facilitate an informed decision.
Table 1: General Characteristics
| Feature | GYKI 52466 | NBQX | CNQX |
| Mechanism of Action | Non-competitive | Competitive | Competitive |
| Binding Site | Allosteric site on the AMPA receptor complex | Glutamate binding site | Glutamate binding site |
| Selectivity | Selective for AMPA/kainate receptors over NMDA receptors | Selective for AMPA/kainate receptors over NMDA receptors | Also blocks the glycine (B1666218) site on the NMDA receptor |
| Solubility | Soluble in aqueous solutions | Disodium (B8443419) salt is more soluble | Less soluble than NBQX disodium salt |
| In vivo activity | Orally active anticonvulsant and muscle relaxant[2] | Neuroprotective and anticonvulsant properties[4] | Anticonvulsant properties |
Table 2: Potency and Efficacy (IC50 Values)
| Receptor/Response | GYKI 52466 | NBQX | CNQX |
| AMPA-induced responses | 10-20 µM[2] | ~0.1-0.5 µM | ~0.3-1.0 µM |
| Kainate-induced responses | ~450 µM | ~1-5 µM | ~1-5 µM |
| NMDA-induced responses | >50 µM | >100 µM | Acts on glycine site |
Experimental Protocols for Validation
Accurate validation of AMPA receptor blockade is essential. Below are detailed protocols for key experiments.
Electrophysiological Validation: Whole-Cell Patch-Clamp Recordings
This protocol is designed to measure the effect of AMPA receptor antagonists on receptor-mediated currents in cultured neurons or brain slices.
1. Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Prepare intracellular solution for the patch pipette containing (in mM): 135 CsF, 5 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.35 with CsOH.[5]
-
Prepare stock solutions of GYKI 52466, NBQX, or CNQX in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF.
2. Recording:
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Hold the cell at a membrane potential of -70 mV to primarily measure AMPA receptor-mediated currents and minimize NMDA receptor activation.[6][7]
-
Establish a stable baseline recording of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
To isolate AMPA receptor currents, NMDA receptor antagonists like APV (D-2-amino-5-phosphonovalerate) and GABA-A receptor antagonists like picrotoxin (B1677862) can be added to the aCSF.[7][8]
3. Antagonist Application:
-
Bath-apply the AMPA receptor antagonist at various concentrations.
-
Record the changes in the amplitude and frequency of the EPSCs.
-
A significant reduction in the amplitude of the EPSCs following antagonist application indicates a blockade of postsynaptic AMPA receptors.
4. Data Analysis:
-
Measure the peak amplitude of the EPSCs before and after antagonist application.
-
Construct a dose-response curve by plotting the percentage of inhibition against the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the AMPA receptor-mediated current.
Behavioral Validation: Amygdala Kindling Model of Epilepsy
This protocol assesses the in vivo anticonvulsant effects of AMPA receptor antagonists.
1. Animal Preparation:
-
Surgically implant an electrode into the amygdala of a rat.
-
Allow the animal to recover from surgery.
2. Kindling Procedure:
-
Deliver a brief, low-intensity electrical stimulus to the amygdala once daily.
-
Observe and score the resulting seizure activity according to a standardized scale (e.g., Racine's scale).
-
Continue daily stimulation until the animal consistently exhibits a generalized seizure (fully kindled).
3. Antagonist Administration:
-
In fully kindled animals, administer the AMPA receptor antagonist (e.g., GYKI 52466, 10 mg/kg, i.p.) at a specified time before the electrical stimulation.[9]
-
A control group should receive a vehicle injection.
4. Seizure Assessment:
-
Deliver the electrical stimulus and record the seizure score and the duration of the after-discharge (the electrical seizure activity in the brain).
-
A significant reduction in the seizure score and after-discharge duration in the antagonist-treated group compared to the control group indicates an anticonvulsant effect mediated by AMPA receptor blockade.[9]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AMPA receptor signaling pathway, a typical experimental workflow, and a comparative overview of the antagonists.
Caption: AMPA receptor signaling and antagonist blockade.
Caption: Electrophysiological validation workflow.
Caption: Comparison of AMPA receptor antagonists.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 9. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Positive and Negative Controls for GYKI 52466 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive and negative controls for experiments involving GYKI 52466, a selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Understanding the appropriate controls is critical for the accurate interpretation of experimental data and the reliable assessment of GYKI 52466's pharmacological effects.
Mechanism of Action: GYKI 52466
GYKI 52466 is a 2,3-benzodiazepine that allosterically inhibits AMPA and kainate receptors, preventing ion channel opening and subsequent neuronal depolarization.[1] It exhibits high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool for dissecting the roles of different glutamate (B1630785) receptor subtypes in physiological and pathological processes.[1][2][3]
Positive and Negative Controls: A Comparative Overview
The selection of appropriate positive and negative controls is paramount in designing robust experiments with GYKI 52466. This section provides a detailed comparison of commonly used controls and their key characteristics.
Positive Controls
A positive control should mimic the expected effect of GYKI 52466 by antagonizing AMPA receptors. The most widely used positive control is NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) , a competitive AMPA/kainate receptor antagonist.
| Feature | GYKI 52466 | NBQX |
| Mechanism of Action | Non-competitive antagonist[1] | Competitive antagonist[4] |
| Binding Site | Allosteric site on the AMPA receptor complex | Glutamate binding site on the AMPA receptor |
| Selectivity | AMPA/Kainate >> NMDA[1] | AMPA/Kainate >> NMDA[4] |
Negative Controls
A negative control should not be affected by GYKI 52466, demonstrating the specificity of the compound's action. Given GYKI 52466's selectivity, compounds that act on other glutamate receptor subtypes, particularly NMDA receptors , are ideal negative controls.
| Control Type | Rationale | Example |
| Receptor Agonist | To demonstrate that the experimental system responds to glutamate receptor activation but is insensitive to GYKI 52466's effects on non-target receptors. | NMDA (N-methyl-D-aspartate) : Directly activates NMDA receptors. GYKI 52466 does not inhibit NMDA-induced currents.[1][3] |
| Vehicle Control | To control for the effects of the solvent used to dissolve GYKI 52466. | The solvent in which GYKI 52466 is prepared (e.g., saline, DMSO). |
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of the potency and efficacy of GYKI 52466 and its controls.
In Vitro Electrophysiology Data
| Compound | Preparation | Agonist | IC50 Value | Reference |
| GYKI 52466 | Cultured rat hippocampal neurons | AMPA | 11 µM | [1] |
| GYKI 52466 | Cultured rat hippocampal neurons | Kainate | 7.5 µM | [1] |
| GYKI 52466 | Cultured hippocampal neurons | Glutamate (peak currents) | 11.7 ± 0.6 µM | [5] |
| NBQX | Cultured hippocampal neurons | Glutamate (peak currents) | 28.2 ± 1.3 nM | [5] |
| GYKI 52466 | Rat hippocampal slices (LTP) | - | 20-40 µM (no suppression) | [6] |
| NBQX | Rat hippocampal slices (LTP) | - | 0.25-0.5 µM (no suppression) | [6] |
In Vivo Seizure Model Data
| Compound | Seizure Model | Species | Effective Dose (i.p.) | Reference |
| GYKI 52466 | Maximal Electroshock (MES) | Mice | 10-20 mg/kg | [7] |
| NBQX | Maximal Electroshock (MES) | Mice | 80-120 mg/kg | [7] |
| GYKI 52466 | Pentylenetetrazol (PTZ) induced | Mice | 10-20 mg/kg | [7] |
| NBQX | Pentylenetetrazol (PTZ) induced | Mice | 80-120 mg/kg | [7] |
| GYKI 52466 | Kainic acid-induced | Mice | 15 mg/kg | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro: Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of GYKI 52466 and controls on AMPA receptor-mediated currents in cultured neurons.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rats or mice on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[9]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with an internal solution containing (in mM): 140 K-Gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with KOH.[9]
-
Whole-Cell Recording:
-
Approach a neuron with the recording pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward currents.[10]
-
-
Drug Application:
-
Establish a baseline recording of AMPA receptor-mediated currents by puff application of an agonist (e.g., 100 µM AMPA or 1 mM glutamate).
-
Bath-apply GYKI 52466, NBQX, or vehicle at desired concentrations and record the change in current amplitude.
-
For negative control, apply NMDA in the presence of GYKI 52466 to demonstrate lack of effect.
-
In Vivo: Kainic Acid-Induced Seizure Model
Objective: To assess the anticonvulsant effects of GYKI 52466 and controls in a rodent model of temporal lobe epilepsy.
Protocol:
-
Animal Preparation: Use adult male C57BL/6 mice (2-4 months old).[8]
-
Drug Administration:
-
Administer GYKI 52466 (e.g., 15 mg/kg), NBQX, or vehicle via intraperitoneal (i.p.) injection.[8]
-
-
Seizure Induction:
-
30 minutes after drug administration, induce seizures by i.p. injection of kainic acid (e.g., 15 mg/kg).[8]
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, place the mouse in an observation chamber and record seizure behavior for at least 2 hours.
-
Score seizure severity using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.[8]
-
-
-
Data Analysis: Compare the latency to the first seizure, the average seizure score, and the duration of seizures between the different treatment groups.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying GYKI 52466.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]
- 9. axolbio.com [axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of AMPA and NMDA Receptor Antagonists: A Comparative Analysis of GYKI 52466 and its Interactions
For Immediate Release
This guide provides a comprehensive comparison of the selective, non-competitive AMPA receptor antagonist, GYKI 52466, and its interactions with various NMDA receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear, tabular format, and offers detailed experimental protocols for reproducibility. The aim is to provide an objective resource to facilitate further investigation into the complex relationship between AMPA and NMDA receptor systems and inform the development of novel therapeutic strategies.
Introduction to GYKI 52466
GYKI 52466 is a 2,3-benzodiazepine derivative that selectively antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in a non-competitive manner.[1] It exhibits significantly lower affinity for kainate and NMDA receptors, making it a valuable tool for dissecting the specific roles of AMPA receptor-mediated neurotransmission.[1][2][3] This selectivity allows for the targeted investigation of the physiological and pathological processes governed by AMPA receptors, and how their modulation interacts with the activity of NMDA receptors, the other major subtype of ionotropic glutamate (B1630785) receptors.
Comparative Analysis of In Vitro and In Vivo Interactions
The interaction between GYKI 52466 and NMDA receptor antagonists has been explored in a variety of experimental paradigms, from electrophysiological recordings in cultured neurons to behavioral assessments in animal models. The following sections summarize the key findings and present the supporting quantitative data.
Electrophysiological Properties of GYKI 52466
Whole-cell voltage-clamp recordings from cultured rat hippocampal neurons have been instrumental in characterizing the selectivity and mechanism of action of GYKI 52466.
| Agonist | Receptor Target | GYKI 52466 IC50 | Antagonism Type | Reference |
| AMPA | AMPA Receptor | 10-20 µM | Non-competitive | [1][3] |
| Kainate | Kainate Receptor | ~450 µM | Non-competitive | [1][3] |
| NMDA | NMDA Receptor | > 50 µM | Inactive | [1][2][3] |
Table 1: In Vitro Antagonist Profile of GYKI 52466. The half-maximal inhibitory concentrations (IC50) demonstrate the selectivity of GYKI 52466 for AMPA receptors over kainate and NMDA receptors.
Behavioral Interactions: Locomotor Activity
The co-administration of GYKI 52466 with NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), has been shown to modulate locomotor activity in rats.
| Treatment | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Dizocilpine | 0.2 | Increased | [1] |
| GYKI 52466 | 2.4 | No effect | [1] |
| Dizocilpine + GYKI 52466 | 0.2 + 2.4 | Reduced dizocilpine-induced hyperlocomotion | [1] |
Table 2: Effects of GYKI 52466 and Dizocilpine on Locomotor Activity in Rats. This data suggests an antagonistic interaction where GYKI 52466 can counteract the hyperlocomotor effects of NMDA receptor blockade.
Behavioral Interactions: Catalepsy
Studies investigating haloperidol-induced catalepsy in rats have revealed further interactions between GYKI 52466 and NMDA receptor antagonists, such as CGP 37849.
| Treatment | Dose (mg/kg, i.p.) | Effect on Haloperidol-Induced Catalepsy | Reference |
| Haloperidol (B65202) | 0.5 | Induces catalepsy | [4][5][6] |
| CGP 37849 | 4 | Significantly reversed catalepsy | [4][5][6] |
| GYKI 52466 | 4.8 | No effect | [4][5][6] |
| CGP 37849 + GYKI 52466 | 4 + 4.8 | Abolished the anti-cataleptic effect of CGP 37849 | [4][5][6] |
Table 3: Interaction of GYKI 52466 and CGP 37849 in a Rat Model of Catalepsy. These findings indicate that AMPA receptor antagonism can prevent the behavioral effects of competitive NMDA receptor antagonists in this model.
Neurochemical Interactions: Dopamine (B1211576) and Serotonin Metabolism
The behavioral interactions are mirrored by changes in neurotransmitter metabolism in key brain regions.
| Treatment | Brain Region | Change in Dopamine Metabolism (DOPAC/DA ratio) | Change in Serotonin Levels | Reference |
| Dizocilpine (0.2 mg/kg) | Prefrontal Cortex | Increased | - | [1] |
| Nucleus Accumbens | Increased | - | [1] | |
| GYKI 52466 (2.4 mg/kg) | Prefrontal Cortex | No effect | Reduced | [1] |
| Nucleus Accumbens | No effect | Reduced | [1] | |
| Dizocilpine + GYKI 52466 | Prefrontal Cortex | Increased | - | [1] |
| Nucleus Accumbens | No significant increase compared to vehicle | - | [1] |
Table 4: Effects of GYKI 52466 and Dizocilpine on Neurotransmitter Metabolism in Rats. The data suggests a differential role of AMPA and NMDA receptors in regulating dopamine pathways, with GYKI 52466 modulating the effects of dizocilpine in the nucleus accumbens.
Signaling Pathways and Experimental Visualizations
To better understand the mechanisms underlying these interactions, the following diagrams illustrate the involved signaling pathways and a typical experimental workflow.
Caption: Glutamatergic signaling at the synapse.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed protocols for the key experiments cited are provided below.
Whole-Cell Voltage-Clamp Recording in Cultured Hippocampal Neurons
Objective: To determine the potency and selectivity of GYKI 52466 at AMPA, kainate, and NMDA receptors.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are visualized using an inverted microscope with differential interference contrast optics.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
-
Drug Application: Agonists (AMPA, kainate, NMDA) and GYKI 52466 are applied via a rapid solution exchange system.
-
Data Acquisition: Currents are recorded at a holding potential of -60 mV. The peak current amplitude in response to agonist application is measured before and after the application of varying concentrations of GYKI 52466.
-
Analysis: Concentration-response curves are generated, and IC50 values are calculated to determine the inhibitory potency of GYKI 52466.
Assessment of Locomotor Activity in Rats
Objective: To evaluate the effect of GYKI 52466, an NMDA antagonist, and their combination on spontaneous locomotor activity.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams to detect horizontal and vertical movements.
-
Procedure:
-
Rats are habituated to the testing chambers for 30 minutes.
-
Following habituation, rats are administered either vehicle, GYKI 52466, the NMDA antagonist (e.g., dizocilpine), or a combination of both via intraperitoneal (i.p.) injection.
-
Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: The total number of beam breaks (horizontal activity) and rearings (vertical activity) are quantified and compared across treatment groups using appropriate statistical tests (e.g., ANOVA).
Haloperidol-Induced Catalepsy in Rats
Objective: To investigate the interaction of GYKI 52466 and an NMDA receptor antagonist on a model of Parkinsonian-like motor deficits.
Methodology:
-
Animals: Adult male Wistar rats are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol (e.g., 0.5 mg/kg, i.p.).
-
Drug Administration: GYKI 52466, the NMDA antagonist (e.g., CGP 37849), or their combination are administered prior to or following the haloperidol injection.
-
Catalepsy Assessment: Catalepsy is measured at set time points using the bar test. The time the rat maintains an imposed posture with its forepaws on a raised bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between the different treatment groups.
Analysis of Dopamine and Serotonin Metabolism
Objective: To determine the neurochemical correlates of the behavioral effects of GYKI 52466 and NMDA antagonist co-administration.
Methodology:
-
Tissue Collection: Following behavioral testing, rats are euthanized, and brains are rapidly dissected to isolate specific regions of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer.
-
Neurochemical Analysis: The levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The concentrations of neurotransmitters and their metabolites, as well as turnover ratios (e.g., DOPAC/DA), are calculated and compared across treatment groups.
Conclusion
The evidence presented in this guide demonstrates a significant and complex interaction between the AMPA receptor antagonist GYKI 52466 and various NMDA receptor antagonists. While GYKI 52466 alone often exhibits minimal effects on certain behaviors, it can potently modulate the effects of NMDA receptor blockade. These interactions are not uniform and appear to be dependent on the specific behavioral paradigm and the underlying neural circuitry. The antagonistic effects observed in locomotor and catalepsy models, alongside the differential modulation of dopamine metabolism, highlight the intricate balance between AMPA and NMDA receptor-mediated signaling in the central nervous system. A thorough understanding of these interactions is crucial for the rational design of therapeutic agents targeting glutamatergic dysfunction in neurological and psychiatric disorders. Further research is warranted to fully elucidate the molecular and circuit-level mechanisms governing these interactions.
References
- 1. Behavioural and neurochemical interactions of the AMPA antagonist GYKI 52466 and the non-competitive NMDA antagonist dizocilpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor antagonist GYKI 52466 reverses the anti-cataleptic effects of the competitive NMDA receptor antagonist CGP 37849 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Non-Competitive AMPA Receptor Antagonists: GYKI 52466 and Talampanel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: GYKI 52466 and its analogue, talampanel (B1681217). Both compounds have been instrumental in elucidating the role of AMPA receptors in various physiological and pathological processes, particularly in the context of epilepsy and neuroprotection. This document synthesizes key experimental data on their mechanism of action, pharmacokinetics, efficacy, and safety to facilitate informed decisions in research and drug development.
Executive Summary
GYKI 52466 and talampanel are 2,3-benzodiazepine derivatives that allosterically inhibit AMPA receptors, a key component of fast excitatory neurotransmission in the central nervous system.[1][2] While both compounds have demonstrated anticonvulsant and neuroprotective properties in preclinical models, their clinical development trajectories have diverged significantly.[2][3] Talampanel, despite showing efficacy in early clinical trials for epilepsy, was ultimately halted due to an unfavorable pharmacokinetic profile, primarily a short half-life necessitating frequent dosing.[3] GYKI 52466 has remained a widely used tool in preclinical research to investigate the therapeutic potential of AMPA receptor antagonism. This guide presents a detailed comparison of their pharmacological profiles, supported by experimental data and methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of GYKI 52466 and talampanel derived from various experimental studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | GYKI 52466 | Talampanel (as racemate GYKI 53405) | Reference |
| IC50 vs. AMPA-induced currents | 10-20 µM | Data not available in direct comparison | [4] |
| IC50 vs. Kainate-induced currents | ~450 µM | Data not available in direct comparison | [4] |
| Activity vs. NMDA-induced responses | Inactive (>50 µM) | Inactive | [5] |
Table 2: Preclinical Efficacy in Seizure Models
| Model | Species | GYKI 52466 (ED50) | Talampanel (ED50) | Reference |
| Maximal Electroshock (MES) | Mouse | 10-20 mg/kg (i.p.) | Data not available | [6] |
| Hypoxia-induced seizures | Rat (P10) | Data not available | 0.57 mg/kg (i.p.) | [3] |
| Kainic acid-induced seizures | Rat (neonate) | Ineffective (20-50 mg/kg, i.p.) | Effective (10 mg/kg, i.p.) | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | GYKI 52466 | Talampanel | Species | Reference |
| Route of Administration | Intravenous, Intraperitoneal | Oral, Intraperitoneal | Rat, Human | [7][8] |
| Peak Plasma Time (Tmax) | ~15 min (i.p.) | 1-3 hours (oral) | Rat, Human | [8][9] |
| Half-life (t1/2) | ~60-90 min | ~3 hours (single dose) | Rat, Human | [8] |
| Bioavailability | Orally active | Good oral bioavailability | N/A | [4] |
Table 4: Safety and Tolerability Profile
| Adverse Effects | GYKI 52466 (Preclinical) | Talampanel (Clinical) | Reference |
| Common | Sedation, ataxia, motor impairment | Dizziness, ataxia, drowsiness, fatigue | [6][8] |
| Serious | Not extensively studied in humans | No serious adverse events reported in cited studies | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Voltage-Clamp Recording for IC50 Determination
This protocol is used to measure the inhibitory concentration (IC50) of GYKI 52466 and talampanel on AMPA receptor-mediated currents in cultured neurons.
Cell Preparation:
-
Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).
Recording Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.2.
-
Whole-cell recordings are established using a patch-clamp amplifier.
Experimental Procedure:
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a brief pulse of AMPA (e.g., 100 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply AMPA with increasing concentrations of the antagonist (GYKI 52466 or talampanel).
-
Measure the peak amplitude of the AMPA-evoked current at each antagonist concentration.
-
Normalize the current amplitudes to the control (AMPA alone) response.
-
Plot the normalized current as a function of antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Maximal Electroshock (MES) Seizure Test
This model is used to assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
Animals:
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Apparatus:
-
An AC stimulus generator with corneal electrodes.
Experimental Procedure:
-
Administer the test compound (GYKI 52466 or talampanel) or vehicle via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Test multiple doses of the compound to determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure.
Kainic Acid-Induced Seizure Model
This model is used to evaluate the efficacy of a compound against seizures induced by the glutamate (B1630785) analog kainic acid, which can model temporal lobe epilepsy.
Animals:
-
Adult or neonatal rodents (e.g., mice or rats).
Experimental Procedure:
-
Administer the test compound (GYKI 52466 or talampanel) or vehicle.
-
After the appropriate pretreatment time, administer a convulsive dose of kainic acid (e.g., 10-30 mg/kg, i.p. or intrahippocampal).
-
Observe the animals for behavioral seizures and score them using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the total duration and severity of seizures over a defined observation period.
-
Compare the seizure parameters between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of the AMPA receptor in excitatory neurotransmission and the mechanism of action of non-competitive antagonists.
Experimental Workflow
This diagram outlines a general workflow for the comparative evaluation of AMPA receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 5. Effect of two noncompetitive AMPA receptor antagonists GYKI 52466 and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GYKI 52466 and ischemia-evoked neurotransmitter amino acid release from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GYKI 52466 and Competitive AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the non-competitive AMPA antagonist GYKI 52466 and competitive AMPA antagonists, with a primary focus on NBQX as a representative compound. The information presented is supported by experimental data from preclinical studies and is intended to aid researchers in the selection of appropriate pharmacological tools for their investigations.
Executive Summary
GYKI 52466, a 2,3-benzodiazepine, is a non-competitive antagonist of AMPA receptors, offering a distinct mechanism of action compared to competitive antagonists like NBQX.[1][2] Both classes of compounds exhibit robust anticonvulsant and neuroprotective effects in various animal models. However, a key challenge for both GYKI 52466 and competitive AMPA antagonists is the narrow therapeutic window, with motor impairment being a significant dose-limiting side effect.[3][4] This guide delves into the quantitative comparisons of their efficacy in seizure control and neuroprotection, alongside a detailed examination of their adverse effect profiles and the experimental protocols used for these assessments.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between GYKI 52466 and competitive AMPA antagonists lies in their interaction with the AMPA receptor. Competitive antagonists, such as NBQX, bind to the same site as the endogenous agonist, glutamate (B1630785), thereby preventing receptor activation. In contrast, GYKI 52466 binds to an allosteric site on the receptor, inducing a conformational change that inhibits ion channel opening, even when glutamate is bound.[2] This non-competitive mechanism suggests that GYKI 52466's efficacy may be less susceptible to high concentrations of glutamate, a condition often present in pathological states like epilepsy and ischemia.[1]
In Vivo Efficacy Comparison
Anticonvulsant Activity
Both GYKI 52466 and competitive AMPA antagonists have demonstrated significant anticonvulsant effects in a variety of preclinical models. The most commonly used models for this assessment are the Maximal Electroshock Seizure (MES) test, which models generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) test, which is a model for myoclonic and absence seizures.
| Compound | Animal Model | Test | Route of Administration | ED50 | Citation |
| GYKI 52466 | Mice | MES | i.p. | 10-20 mg/kg | [3] |
| Rats | Sound-induced seizures | i.p. | 39 µmol/kg | [5] | |
| DBA/2 Mice | Sound-induced seizures | i.p. | 20.1 µmol/kg | [6] | |
| NBQX | Mice | MES | i.p. | 80-120 mg/kg | [3] |
| Rats | Sound-induced seizures | i.p. | 40 µmol/kg | [5] | |
| DBA/2 Mice | Sound-induced seizures | i.p. | 39.7 µmol/kg | [6] |
Table 1: Comparative Anticonvulsant Efficacy of GYKI 52466 and NBQX.
Neuroprotective Effects
The excitotoxicity mediated by excessive glutamate release is a key mechanism of neuronal damage in ischemic stroke. Both competitive and non-competitive AMPA antagonists have been investigated for their neuroprotective potential in animal models of focal ischemia, typically induced by middle cerebral artery occlusion (MCAO).
| Compound | Animal Model | Neuroprotection Model | Dosing Regimen | Outcome | Citation |
| GYKI 52466 | Rat | Permanent MCAO | 10 mg/kg i.v. bolus + 15 mg/kg/hr for 2h (immediate) | 68% reduction in cortical infarct volume | |
| NBQX | Rat | Permanent MCAO | 40, 60, or 100 mg/kg i.v. | Substantial reduction in infarct size | [7] |
Table 2: Comparative Neuroprotective Efficacy of GYKI 52466 and NBQX.
Motor Impairment and Therapeutic Index
A significant limitation for the clinical development of both GYKI 52466 and competitive AMPA antagonists is the induction of motor side effects, such as ataxia and sedation, at doses close to their therapeutic range.[3][4] This narrow therapeutic window poses a challenge for achieving a robust therapeutic effect without inducing debilitating adverse effects. While specific TD50 values for motor impairment are not always reported in the same studies as ED50 values for efficacy, the literature consistently indicates that the doses required for anticonvulsant activity are similar to those causing motor deficits.[4]
| Compound | Animal Model | Adverse Effect | Observation | Citation |
| GYKI 52466 | Mice | Sedation and Ataxia | Occurs at doses that produce significant increases in seizure threshold. | [3] |
| Rats | Severe motor side effects | Observed at a dose of 20 mg/kg. | [1] | |
| NBQX | Mice | Sedation and Ataxia | Occurs at doses that produce significant increases in seizure threshold. | [3] |
Table 3: Motor Impairment Profile of GYKI 52466 and NBQX.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the standard protocols for the key experiments cited in this guide.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures.
-
Animals: Male mice or rats are commonly used.
-
Drug Administration: The test compound (e.g., GYKI 52466 or NBQX) or vehicle is administered via a specified route (e.g., intraperitoneal, intravenous) at various doses.
-
Electrical Stimulation: At the time of peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic seizure (ED50) is calculated.
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance, often used to quantify the motor-impairing side effects of drugs.
-
Apparatus: A rotating rod with a textured surface to provide grip. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation/Training: Animals are trained on the rotarod for a set period before the test day to acclimate them to the apparatus.
-
Testing: On the test day, animals are placed on the rotating rod. The latency to fall off the rod is recorded.
-
-
Data Analysis: The dose of the drug that causes 50% of the animals to fall off the rod within a specified time (TD50) is determined. A decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
Conclusion
Both the non-competitive AMPA antagonist GYKI 52466 and competitive antagonists like NBQX demonstrate significant in vivo efficacy as anticonvulsants and neuroprotective agents. The choice between these compounds for research purposes may depend on the specific scientific question. The non-competitive mechanism of GYKI 52466 could offer an advantage in conditions of excessive glutamate release. However, the narrow therapeutic window due to motor impairment remains a critical challenge for both classes of compounds and is a key consideration for any potential therapeutic application. Further research is warranted to develop AMPA receptor antagonists with an improved safety profile.
References
- 1. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-N-methyl-D-aspartate receptor antagonists, GYKI 52466 and NBQX are anticonvulsant in two animal models of reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam reverses the anticonvulsant action of NBQX and GYKI 52466 in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GYKI 52466: A Comparative Guide to AMPA Receptor Antagonists in Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GYKI 52466, a selective non-competitive AMPA receptor antagonist, with other key alternatives. The focus is on cross-validating its effects with data from genetic models of neurological disorders, particularly epilepsy and amyotrophic lateral sclerosis (ALS). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in research and development.
Mechanism of Action: Non-Competitive Antagonism of AMPA Receptors
GYKI 52466 is a 2,3-benzodiazepine that acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening even when glutamate is bound.[5] This mechanism of action is believed to offer advantages in conditions of excessive glutamate release, such as during seizures.
Comparative Efficacy in Genetic Epilepsy Models
GYKI 52466 and other AMPA receptor antagonists have been evaluated in various genetic models of epilepsy, which spontaneously exhibit seizures. These models are crucial for understanding the therapeutic potential of these compounds in genetically predisposed individuals.
Table 1: Anticonvulsant Activity of AMPA Receptor Antagonists in Genetic Epilepsy Models
| Compound | Genetic Model | Dosing Regimen | Key Findings | Reference |
| GYKI 52466 | WAG/Rij rats (absence epilepsy) | 3, 10, 30 mg/kg, i.p. | Dose-dependent increase in spike-wave discharges, but also ataxia and immobility. | [1] |
| GYKI 52466 | Amygdala-kindled rats | 10 mg/kg, i.p. | Reduced after-discharge duration and seizure score. | [2][4] |
| Perampanel (B3395873) | Genetically epilepsy-prone rats (GEPR-9s) | 1 or 3 mg/kg, p.o. | Dose-dependently attenuated audiogenic seizures. Chronic treatment did not induce tolerance. | [6] |
| Perampanel | Patients with various genetic epilepsies | Mean dose 6.45 mg | 71% responder rate (>50% seizure reduction). High efficacy in SCN1A, GNAO1, PIGA, and others. | [7][8] |
| NBQX | PTZ-induced seizures in rats | 20 mg/kg, i.p. | Increased seizure latency and reduced seizure duration and severity. | [9] |
| NBQX | Amygdala-kindled rats | 20-40 mg/kg, i.p. | Significantly reduced seizure score. | [2] |
Cross-Validation in a Genetic Model of Amyotrophic Lateral Sclerosis (ALS)
The SOD1-G93A transgenic mouse is a widely used genetic model for studying ALS. Excitotoxicity mediated by AMPA receptors is implicated in the motor neuron death characteristic of this disease.
Table 2: Effects of AMPA Receptor Antagonists in the SOD1-G93A Mouse Model of ALS
| Compound | Dosing Regimen | Key Findings | Reference |
| GYKI 52466 | Not specified in readily available literature | Mentioned as extending survival in a small, unpublished study. | [10] |
| Talampanel | 5 mg/kg, p.o. daily | Presymptomatic treatment reduced elevated motor neuron calcium levels. Symptomatic treatment was ineffective. Did not rescue motor neurons. | [11][12][13] |
| Talampanel | Not specified | Showed moderate effect on muscle function in a Phase II clinical trial, but did not show significant effect in a larger trial. | [14] |
Experimental Protocols
In Vivo Anticonvulsant Screening in Genetic Epilepsy Models
A typical workflow for assessing the efficacy of an anticonvulsant like GYKI 52466 in a genetic epilepsy model involves several key steps.
Methodology for Seizure Induction and Evaluation:
-
Animal Models: Genetically epilepsy-prone rodents such as WAG/Rij rats for absence seizures or GEPR-9s for audiogenic seizures are commonly used.[1][6] Amygdala kindling in rats is another established model to study temporal lobe epilepsy.[2][4]
-
Drug Administration: Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.). A dose-response study is conducted to determine the effective dose (ED50).
-
Seizure Monitoring: Seizure activity is monitored through electroencephalography (EEG) to record brain electrical activity and through behavioral observation using a standardized scoring system (e.g., Racine scale).
-
Outcome Measures: Key outcome measures include the frequency, duration, and severity of seizures. For induced seizure models, the latency to the first seizure and the percentage of animals protected from seizures are also important endpoints.[15]
-
Assessment of Adverse Effects: Motor coordination and balance are often assessed using a rotarod test to determine the therapeutic index of the compound.[4]
Electrophysiological Recordings
Whole-cell patch-clamp recordings from cultured neurons or brain slices are used to characterize the effects of AMPA receptor antagonists on synaptic transmission.
Protocol for In Vitro Electrophysiology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents or use cultured neurons.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Stimulation: Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
-
Drug Application: Perfuse the slice or culture with known concentrations of GYKI 52466 or other antagonists.
-
Data Acquisition: Record changes in the amplitude and kinetics of AMPA receptor-mediated EPSCs.
-
Analysis: Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the AMPA receptor-mediated current.[5]
Signaling Pathways
The anticonvulsant and neuroprotective effects of GYKI 52466 are mediated by its modulation of the AMPA receptor signaling pathway, which plays a critical role in synaptic plasticity and excitotoxicity.
Conclusion
References
- 1. Effect of two noncompetitive AMPA receptor antagonists GYKI 52466 and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perampanel chronic treatment does not induce tolerance and decreases tolerance to clobazam in genetically epilepsy prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perampanel as precision therapy in rare genetic epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cureepilepsy.org [cureepilepsy.org]
- 9. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Talampanel reduces the level of motoneuronal calcium in transgenic mutant SOD1 mice only if applied presymptomatically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Talampanel reduces the level of motoneuronal calcium in transgenic mutant SOD1 mice only if applied presymptomatically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of GYKI 52466 in Neuronal Circuits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GYKI 52466, a non-competitive AMPA receptor antagonist, with other key alternatives. The following sections detail its specificity, performance in various experimental models, and protocols for assessing these characteristics, offering valuable insights for researchers in neuroscience and drug development.
Introduction to GYKI 52466
GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, GYKI 52466 acts at an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening and subsequent neuronal depolarization.[1] This mechanism of action offers a distinct pharmacological profile compared to competitive antagonists, particularly in conditions of high glutamate concentration. This guide assesses the specificity of GYKI 52466 by comparing its activity at AMPA, kainate, and NMDA receptors against other commonly used AMPA receptor antagonists.
Comparative Analysis of AMPA Receptor Antagonists
The specificity of GYKI 52466 is best understood in the context of other AMPA receptor antagonists. This section provides a quantitative comparison of the inhibitory potency (IC50 values) of GYKI 52466 and its alternatives—NBQX (a competitive antagonist), Perampanel, and Talampanel (non-competitive antagonists)—at different glutamate receptor subtypes.
| Compound | Mechanism of Action | AMPA Receptor IC50 (µM) | Kainate Receptor IC50 (µM) | NMDA Receptor IC50 (µM) | Key Characteristics |
| GYKI 52466 | Non-competitive | 9.8 - 20[2][3] | ~450[2][3] | > 50[2] | Highly selective for AMPA over kainate and NMDA receptors.[1] |
| NBQX | Competitive | 0.15[4] | 4.8[4] | Inactive | Potent and selective competitive antagonist. |
| Perampanel | Non-competitive | 0.56[5] | Active (subunit-dependent) | Inactive[5] | High-affinity, slow-blocking kinetics.[5] |
| Talampanel | Non-competitive | More potent than GYKI 52466 | Active | Inactive | Orally active with neuroprotective properties.[6] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of different AMPA receptor antagonists at the glutamatergic synapse and a typical workflow for assessing their specificity.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Safety Operating Guide
Navigating the Disposal of GYKI 52466 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of GYKI 52466 hydrochloride, a selective AMPA receptor antagonist. Adherence to these guidelines will help ensure the protection of laboratory personnel and the environment.
Immediate Safety and Logistical Information:
When handling this compound, it is imperative to consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS). There is conflicting information regarding the hazard classification of this compound. While some suppliers classify the dihydrochloride (B599025) salt as a hazardous substance, others state the hydrochloride salt is not.[1] Given this discrepancy, it is prudent to handle this compound as a hazardous chemical unless a formal risk assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.
Key Disposal Principles:
-
Waste Characterization: The initial step is to classify the waste. Unless officially deemed non-hazardous by your institution, this compound waste should be treated as hazardous chemical waste.
-
Prohibited Disposal Methods: Flushing down the drain or disposing of in regular trash is strictly prohibited for this compound and its derivatives.[2]
-
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol for this compound:
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.
3. Container Management:
-
Ensure all waste containers are in good condition and have tightly fitting lids.
-
Label containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
4. Spill Management:
-
In the event of a spill, use dry clean-up procedures to avoid generating dust.[1]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]
-
Collect the sweepings and place them in a suitable container for disposal as hazardous waste.[1]
5. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a validated and approved institutional protocol. A hypothetical chemical inactivation procedure for a related benzodiazepine (B76468) involves hydrolysis with hydrochloric acid followed by neutralization.[2] However, this must be validated for this compound before implementation.[2]
6. Empty Container Disposal:
-
Empty containers that held this compound must be managed according to institutional and regulatory guidelines.
-
In some jurisdictions, "RCRA empty" containers, where all possible contents have been removed, may be disposed of in the regular trash after the label has been defaced.[3][4] However, if the container held an acutely hazardous waste, it may require triple-rinsing, with the rinsate collected as hazardous waste.[4]
Quantitative Data:
Currently, there is no publicly available quantitative data specifying disposal limits for this compound (e.g., concentration thresholds for aqueous waste). The precautionary principle dictates treating all concentrations as hazardous waste.
| Parameter | Value | Source |
| Permissible Concentration in Sanitary Sewer | Not Established | N/A |
| Reportable Quantity (RQ) | Not Established | N/A |
Disposal Decision Workflow:
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
